2-Chloro-6-methoxy-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGUTNVDGIKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191862 | |
| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38533-61-8 | |
| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038533618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxy-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.064 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A2RC7BBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-6-methoxy-3-nitropyridine CAS number 38533-61-8
An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8)
Introduction
This compound is a specialized organic compound identified by the CAS number 38533-61-8.[1] It is a key building block in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries.[2] Structurally, it is a pyridine ring substituted with chloro, methoxy, and nitro functional groups, which impart a versatile reactivity profile.[2][3] This compound typically appears as an off-white to yellow powder and serves as a critical intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][4] Its utility is pronounced in cross-coupling reactions, making it a valuable reagent for drug discovery and development professionals.[2][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 38533-61-8 | [1] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][6] |
| Molecular Weight | 188.57 g/mol | [6][7] |
| Appearance | Off-white to yellow powder | [4] |
| Melting Point | 78-80 °C (lit.) | [5][8] |
| Boiling Point | 298.5 ± 35.0 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| Solubility | Slightly soluble in water | [4][5] |
| SMILES String | COc1ccc(c(Cl)n1)--INVALID-LINK--=O | |
| InChI Key | DVRGUTNVDGIKTP-UHFFFAOYSA-N | |
| EC Number | 253-989-8 |
Synthesis and Reactivity
The primary synthesis route for this compound involves the reaction of 2,6-Dichloro-3-nitropyridine with methanol.[8] This process is a nucleophilic substitution where the methoxy group replaces one of the chlorine atoms on the pyridine ring.
Caption: Synthesis of this compound.
The compound is a versatile intermediate, primarily utilized in Suzuki and Negishi cross-coupling reactions.[2][5] These reactions are fundamental for creating carbon-carbon bonds, allowing for the construction of complex molecular frameworks necessary for developing novel compounds, particularly in medicinal chemistry.[2] For instance, it is a known intermediate in the synthesis of the antibiotic Gepotidacin.[6]
Caption: Key applications of this compound.
Experimental Protocols
Synthesis of this compound[6]
This protocol describes a laboratory-scale synthesis of the title compound.
Reagents and Materials:
-
Starting Material: Unspecified precursor (likely 2,6-dichloro-3-nitropyridine)
-
Solvent: Not specified, but extraction uses Ethyl Acetate
-
Quenching agent: Deionized water
-
Drying agent: Anhydrous sodium sulfate
-
Purification: Silica gel column chromatography
Procedure:
-
The reaction is initiated and maintained at 0 °C with stirring for 30 minutes.
-
The reaction mixture is then brought to room temperature and stirring is continued for an additional 2 hours.
-
After 2 hours, the reaction is stopped by cooling it back down to 0 °C.
-
The reaction is quenched by the addition of deionized water (100 mL).
-
The product is extracted with ethyl acetate (3 x 150 mL).
-
The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification:
-
The crude product is purified by silica gel column chromatography to afford the pure target compound, this compound.
Yield:
-
The reported yield for this procedure is 56% (12 g of product).[5]
-
¹H NMR (300 MHz, CDCl₃) δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H).[5]
Structural Information
This compound possesses a planar structure with Cₛ point group symmetry.[5] The molecule contains 17 atoms, resulting in 45 fundamental vibrations, all of which are active in both IR and Raman spectroscopy.[5] Of these vibrations, 31 are in-plane and 14 are out-of-plane.[5]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [7] |
| Hazard Statements (H-Codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][9] |
| Precautionary Statements (P-Codes) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Target Organs | Respiratory system | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eyeshields, gloves | |
| Storage Class | 11 (Combustible Solids) |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 38533-61-8 [chemicalbook.com]
- 5. This compound | 38533-61-8 [chemicalbook.com]
- 6. manusaktteva.com [manusaktteva.com]
- 7. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 9. chemical-label.com [chemical-label.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative with significant applications in organic synthesis. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring chloro, methoxy, and nitro groups, allows for diverse chemical transformations, making it a versatile intermediate. This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and purification workflow.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₃ | [2] |
| Molecular Weight | 188.57 g/mol | [2] |
| Appearance | Light yellow to yellow crystalline powder or solid. | [1] |
| Melting Point | 78-80 °C | |
| Boiling Point | 298.5 ± 35.0 °C (Predicted) | |
| Solubility | Sparingly soluble in water. | [1] |
| Density | 1.445 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 38533-61-8 | [2] |
| EC Number | 253-989-8 |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid. For this compound, a sharp melting range close to the literature value indicates high purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Impurities typically depress and broaden the melting range.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)[2]
-
Thermometer[2]
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[2]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
Measurement:
-
Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[2]
-
Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in an oil bath within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution.[2]
-
-
Observation: The temperature at which the solid first begins to melt (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting range is reported as T₁-T₂.
Solubility Determination
The solubility of this compound in various solvents is crucial for its use in reactions and for its purification.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[3]
Apparatus:
-
Scintillation vials or test tubes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe with a filter)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a vial.
-
Equilibration: The vial is sealed and placed in a constant temperature bath with continuous agitation (stirring or shaking) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: The suspension is allowed to stand at the same temperature to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.[4]
-
Analysis: The concentration of the dissolved solid in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in the chosen solvent at that temperature.[4]
Synthesis and Purification Workflow
This compound is typically synthesized via the nitration of a precursor, followed by purification. The following diagram illustrates a common synthetic and purification pathway.
Caption: Synthesis and purification workflow for this compound.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds.[5][6]
Principle: This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7]
Apparatus:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A suitable solvent or solvent system is chosen (e.g., toluene-heptane). The crude solid should be soluble in the boiling solvent but sparingly soluble at room temperature or below.[8]
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.[7]
-
Decolorization (if necessary): If the solution is colored by impurities, a small amount of activated carbon can be added, and the solution is briefly boiled.
-
Hot Filtration: The hot solution is filtered by gravity to remove any insoluble impurities.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]
-
Isolation of Crystals: The crystals are collected by vacuum filtration using a Buchner funnel.[7]
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: The purified crystals are dried in a vacuum oven or by air drying to remove any residual solvent.[8] The purity of the final product can be assessed by melting point determination.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 9. amherst.edu [amherst.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
2-Chloro-6-methoxy-3-nitropyridine molecular weight and formula
An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine
For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides core technical data, including its molecular formula and weight, alongside other critical identifiers.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, offering a quick reference for laboratory use.
| Identifier | Value |
| Molecular Formula | C6H5ClN2O3[1][2][3] |
| Molecular Weight | 188.57 g/mol [1][2] |
| IUPAC Name | This compound[1][2] |
| CAS Number | 38533-61-8[1][2][3] |
| SMILES | COC1=CC=C(C(Cl)=N1)--INVALID-LINK--=O[1] |
Physicochemical Properties
This compound typically appears as an off-white to yellow powder.[3] It has a melting point of approximately 78-80 °C.[4][5] It is sparingly soluble in water.[3][4]
Experimental Protocol: Synthesis and Purification
A common experimental procedure for the synthesis of this compound involves the following steps:
-
Reaction Setup : The reaction is initiated at 0 °C and stirred for 30 minutes.
-
Room Temperature Stirring : The mixture is then brought to room temperature and stirred for an additional 2 hours.
-
Quenching : The reaction is stopped by cooling back to 0 °C and quenched with deionized water.
-
Extraction : The product is extracted with ethyl acetate.
-
Drying and Concentration : The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification : The crude product is purified using silica gel column chromatography to yield the final compound.[4]
Compound Handling and Workflow
The following diagram illustrates a typical workflow for handling and utilizing this compound in a research setting.
Caption: Workflow for the utilization of this compound.
Applications in Synthesis
This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] It serves as a reactant in Suzuki and Negishi coupling reactions and is used to synthesize compounds such as 6-methoxy-3-nitropyridine-2-carbonitrile.[4]
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-3-nitropyridine
This guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.
Physicochemical Data
This compound typically presents as an off-white to yellow crystalline powder.[1][2][3][4] Its solubility in water is slight.[2][5] The experimentally determined and predicted physical properties are summarized below.
| Property | Value | Source |
| Melting Point | 78-80 °C | (literature value)[2][3][5][6][7] |
| 79 °C | [8] | |
| 82-84 °C | [1] | |
| 76.0 - 80.0 °C | [4] | |
| Boiling Point | 298.5 ± 35.0 °C | (Predicted)[2] |
| Appearance | Off-white to yellow powder/crystal | [1][2][3][4] |
Experimental Protocols
The accurate determination of the melting point is crucial for verifying the purity of this compound, especially given the challenges in its synthesis. The formation of isomers, such as 2-chloro-6-alkoxy-5-nitropyridines, during the nitration step can complicate purification and affect the melting range.[8]
Synthesis and Purification for Melting Point Analysis
The following protocols describe the synthesis and purification of this compound to yield a sample suitable for melting point determination.
Method 1: Column Chromatography Purification [5]
-
Reaction Quenching: The initial reaction mixture is quenched with deionized water.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by silica gel column chromatography to afford the final compound.
Method 2: Purification by Washing and Recrystallization [8]
-
Initial Treatment: A solution of 84-85% strength this compound in toluene is vigorously stirred with 24% strength ammonia water at 40°C for 12 hours.
-
Phase Separation: The resulting precipitate is removed by suction, and the aqueous and organic phases are separated.
-
Solvent Removal: The toluene is distilled off from the organic layer in a vacuum at a maximum bottom temperature of 90°C.
-
Crystallization: Heptane is stirred into the liquid distillation residue.
-
Final Product Isolation: After cooling, the precipitated crystals are filtered off and dried at 40-45°C to yield the pure compound with a distinct melting point of 79°C.[8]
Logical Workflow for Synthesis and Purification
The synthesis of high-purity this compound is a multi-step process that is critical for obtaining accurate physicochemical data. The diagram below illustrates the general workflow from the precursor to the final, purified product.
Caption: Workflow from precursor to purified product for analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 38533-61-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 38533-61-8 [chemicalbook.com]
- 6. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Spectral Analysis of 2-Chloro-6-methoxy-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Chloro-6-methoxy-3-nitropyridine (CAS No: 38533-61-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data for the identification, characterization, and quality control of this important chemical intermediate.
Compound Overview
This compound is a substituted pyridine derivative frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring allows for diverse chemical modifications. Accurate spectral analysis is paramount for confirming its structure and purity.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 38533-61-8 | [1] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1] |
| Molecular Weight | 188.57 g/mol | [1][2] |
| Appearance | Pale yellow to yellow solid/powder | [3] |
| Melting Point | 78-80 °C | [4] |
| Exact Mass | 187.998871 Da | [5] |
Spectroscopic Data
The following sections detail the available spectroscopic data for this compound. For certain analyses, complete experimental data sets are not publicly available; in these cases, expected spectral characteristics are discussed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons and the methoxy group protons.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.24 - 8.37 | m | 1H | Aromatic H |
| 7.05 - 7.07 | m | 1H | Aromatic H |
| 4.15 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 300 MHz[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. While spectral data for this compound is noted in several databases, specific, experimentally determined chemical shift values are not publicly available at this time.[2][6] Based on the structure, six distinct carbon signals are expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass provides strong evidence for the molecular formula.
Table 3: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Weight | 188.57 | [1][2] |
| Monoisotopic Mass | 187.998871 Da | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and chloro-substituted aromatic pyridine groups.
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1530 & ~1350 | Asymmetric & Symmetric Stretch | Nitro (NO₂) |
| ~1069 | O-C Stretch (Calculated, DFT) | Methoxy (-OCH₃) |
| ~1041 | O-C Stretch (Calculated, HF/6-31+G(d,p)) | Methoxy (-OCH₃) |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring |
| ~800-600 | C-Cl Stretch | Chloro Group |
Note: The listed values for the nitro, aromatic, and chloro groups are typical ranges. The methoxy stretching vibrations are based on computational analysis as reported by ChemicalBook.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Experimental UV-Vis absorption data (λmax) for this compound is not currently available in public databases. The conjugated nitropyridine system is expected to show absorption in the UV region.
Experimental Methodologies
Detailed experimental protocols for the acquisition of the spectral data presented are crucial for reproducibility. As specific literature protocols for this compound are not available, the following sections describe standardized, widely accepted methodologies.
Synthesis and Purification Workflow
The quality of spectral data is directly dependent on the purity of the sample. The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectral analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would likely show the [M+H]⁺ ion.
-
Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
FT-IR Spectroscopy Protocol
For solid samples, one of the following methods is typically used:
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the powdered sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
-
Logical Relationships in Spectral Interpretation
The interpretation of spectral data relies on the logical correlation of different pieces of information to confirm the molecular structure.
References
- 1. This compound 98 38533-61-8 [sigmaaldrich.com]
- 2. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 38533-61-8 [chemicalbook.com]
- 5. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 6. This compound(38533-61-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-methoxy-3-nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the experimental protocols for acquiring ¹H and ¹³C NMR spectra, presents the available spectral data in a clear and comparative format, and illustrates the structural correlations and analytical workflow through detailed diagrams.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural elucidation is paramount for confirming its identity and purity. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide focuses on the practical application of ¹H and ¹³C NMR for the characterization of this specific molecule.
Experimental Protocols
The following section details the methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
The ¹H NMR spectrum is recorded on a 300 MHz NMR spectrometer. The acquisition parameters are typically set as follows:
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: 298 K (25 °C)
-
Pulse Angle: 90°
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is acquired on the same 300 MHz spectrometer, which corresponds to a carbon frequency of 75 MHz. To simplify the spectrum to single peaks for each unique carbon atom, proton decoupling is employed.
-
Spectrometer Frequency: 75 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: 298 K (25 °C)
-
Decoupling: Broadband proton decoupling
-
Pulse Angle: 90°
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
Data Presentation
The NMR spectral data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the chemical shifts, multiplicities, and assignments for each nucleus.
¹H NMR Data
The ¹H NMR spectrum of this compound in CDCl₃ at 300 MHz displays three distinct signals.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.37-8.24 | Multiplet | 1H | H-4 |
| 7.07-7.05 | Multiplet | 1H | H-5 |
| 4.15 | Singlet | 3H | -OCH₃ |
¹³C NMR Data
Visualization of NMR Data and Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the correlation between the molecular structure and its NMR signals, as well as the logical workflow of an NMR analysis.
Caption: Correlation of ¹H NMR signals to the molecular structure.
Caption: Logical workflow for NMR analysis.
Conclusion
This technical guide provides foundational information on the ¹H and ¹³C NMR analysis of this compound. The provided ¹H NMR data and the general experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. While detailed ¹³C NMR data was not available, the outlined procedures and expected spectral features will guide the user in a complete structural characterization of this important heterocyclic compound. The visual diagrams further aid in understanding the correlation between the molecular structure and its spectroscopic signature, as well as the overall analytical process.
References
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, detailed handling protocols, and relevant biological context for 2-Chloro-6-methoxy-3-nitropyridine. The information herein is intended to support laboratory safety and procedural excellence for professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound is a solid, light yellow to yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₃ | [2] |
| Molecular Weight | 188.57 g/mol | [2] |
| CAS Number | 38533-61-8 | [1] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point | 78-80 °C | [1] |
| Solubility | Slightly soluble in water. | [3] |
| Flash Point | Not applicable | [1] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard classes:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
| Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Lab Coat: A fully-buttoned, chemical-resistant lab coat. | Prevents skin contact, which causes irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid, especially if dust may be generated. All work with the solid should be conducted in a chemical fume hood. | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1] |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Experimental Protocols
The following sections provide detailed methodologies for handling and using this compound in a laboratory setting.
General Handling and Weighing of the Solid
Due to its irritating nature as a powder, all manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure and contamination.
Caption: Workflow for weighing this compound.
Synthesis and Purification of this compound
The following protocol is adapted from a patented method for the synthesis and purification of this compound.[6]
Synthesis:
-
Nitration: To a cooled (0 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-6-methoxypyridine.
-
Reaction: Allow the temperature to rise to 20 °C over 3 hours and continue stirring for an additional 3 hours.
-
Quenching: Pour the reaction mixture onto ice.
-
Isolation: Collect the precipitated crude product by filtration and wash with water until acid-free.
Purification:
-
Dissolution: Dissolve the crude product in a water-insoluble organic solvent such as toluene.
-
Washing: Vigorously stir the organic solution with an aqueous alkaline solution (e.g., potassium carbonate solution) at 40 °C for 2 hours.[6]
-
Separation: Separate the organic layer.
-
Isolation: Distill off the solvent under reduced pressure. The purified product can be further recrystallized from a suitable solvent like heptane.[6]
Caption: Workflow for the synthesis and purification.
Use in Suzuki Coupling Reactions (General Protocol)
This compound is a useful intermediate in cross-coupling reactions. The following is a general protocol for a Suzuki coupling reaction, which should be optimized for specific substrates.
-
Inert Atmosphere: In an oven-dried Schlenk flask, combine this compound, the desired boronic acid (1.1-1.5 equivalents), and a base (e.g., potassium phosphate, 2-3 equivalents).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Biological Context and Potential Signaling Pathway Interactions
While there is no direct evidence of this compound modulating specific signaling pathways, many pyridine-containing compounds are known to be biologically active. Structurally similar molecules have been identified as inhibitors of key cellular signaling pathways, such as the PI3K/Akt and JAK/STAT pathways, which are often dysregulated in diseases like cancer.[7][8][9]
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] The JAK/STAT pathway is essential for cytokine signaling and immune responses.[10] The inhibitory activity of pyridine derivatives on these pathways makes them attractive scaffolds for drug development.
Below is a conceptual diagram of the PI3K/Akt signaling pathway, a potential target for compounds structurally related to this compound.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Spill, Decontamination, and Waste Disposal
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[5] For larger spills, use an absorbent material to contain the substance.
-
Decontaminate: Clean the spill area with soap and water.
Decontamination
-
Equipment: Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste.
-
PPE: Dispose of contaminated gloves and other disposable PPE in a sealed bag within a designated hazardous waste container.
Waste Disposal
-
Categorization: this compound waste should be classified as halogenated organic waste.
-
Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[4]
References
- 1. This compound 98 38533-61-8 [sigmaaldrich.com]
- 2. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-3-nitropyridine, a pivotal intermediate in the synthesis of contemporary pharmaceuticals and agrochemicals. This document details its chemical and physical properties, commercial availability, and key synthetic applications, including detailed experimental protocols. Furthermore, it elucidates the role of this compound in the synthesis of the novel antibiotic Gepotidacin and the subsequent mechanism of action of this therapeutic agent.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₃. It is a light yellow solid at room temperature and serves as a versatile reagent in organic synthesis.[1] Its structure, featuring a chloro group, a methoxy group, and a nitro group on the pyridine ring, makes it an ideal precursor for the synthesis of various bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 38533-61-8 | [2] |
| Molecular Formula | C₆H₅ClN₂O₃ | [3] |
| Molecular Weight | 188.57 g/mol | [3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 78-80 °C | [2] |
| Purity (typical) | ≥ 98% (HPLC) | [2] |
| Storage Temperature | 0-8 °C | [1] |
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The following table lists some of the key vendors offering this compound, typically for research and development purposes.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Grams |
| Chem-Impex | ≥ 99% (HPLC) | Inquire |
| Santa Cruz Biotechnology | Inquire | Inquire |
| Matrix Fine Chemicals | Inquire | Small and large quantities |
| UCHEM | 98% min | Inquire |
Synthetic Applications and Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and agrochemicals.[1][3] Its utility is highlighted in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and as a key starting material in the synthesis of novel antibiotics like Gepotidacin.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2-chloro-6-methoxypyridine.[4] The following protocol is adapted from established patent literature.
Experimental Protocol: Nitration of 2-chloro-6-methoxypyridine
Materials:
-
2-chloro-6-methoxypyridine
-
Fuming nitric acid
-
Sulfuric acid
-
Ice
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities
Procedure:
-
A mixture of 1600 ml of sulfuric acid and 800 ml of fuming nitric acid is prepared in a suitable reaction vessel and cooled to 0 °C with stirring.[4]
-
To this cooled mixture, 143.6 g (1 mol) of 2-chloro-6-methoxypyridine is added dropwise over one hour, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to 20 °C over 3 hours and then stirred for an additional 3 hours at this temperature.[4]
-
The reaction mixture is then carefully poured onto 5 kg of crushed ice.[4]
-
The precipitated product is collected by suction filtration and washed thoroughly with a large amount of water until the washings are neutral.[4]
-
The resulting solid is dried to yield this compound as yellow crystals.[4]
Suzuki-Miyaura Coupling of this compound
The chloro-substituent on the pyridine ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl compounds. The following is a general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative, which can be adapted for this compound.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or other 2-chloropyridine derivative)
-
Aryl- or heteroaryl-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask and line
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[5]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.[5]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[5]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[5]
Application in the Synthesis of Gepotidacin
This compound is a crucial starting material for the synthesis of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic.[6] The synthetic workflow for Gepotidacin initiates with a nucleophilic aromatic substitution (SNAr) reaction involving this compound.
Caption: Synthetic workflow for Gepotidacin starting from this compound.
Mechanism of Action of Gepotidacin
Gepotidacin exhibits its antibacterial effect by inhibiting bacterial DNA replication.[1][7] Its novel mechanism of action involves the dual-targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are critical for maintaining the proper topology of DNA during replication and cell division.[1] By binding to both enzymes, Gepotidacin effectively halts these processes, leading to bacterial cell death.[7] This dual-targeting mechanism is also believed to reduce the likelihood of the development of bacterial resistance.[1]
Caption: Mechanism of action of Gepotidacin, illustrating the dual inhibition of DNA gyrase and topoisomerase IV.
References
- 1. What is Gepotidacin used for? [synapse.patsnap.com]
- 2. This compound 98 38533-61-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. urologytimes.com [urologytimes.com]
- 7. droracle.ai [droracle.ai]
- 8. blujepahcp.com [blujepahcp.com]
A Comprehensive Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in organic synthesis and drug development. The document covers its chemical identity, physicochemical properties, synthesis, reactivity, and safety information. Particular emphasis is placed on its application in cross-coupling reactions and its role as a versatile building block for novel chemical entities. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams.
Chemical Identity and Properties
This compound is a substituted pyridine derivative with the formal IUPAC name This compound [1][2]. It is a valuable reagent in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 38533-61-8[1][3] |
| Molecular Formula | C₆H₅ClN₂O₃[1][2][3][4] |
| SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl[1][2] |
| InChIKey | DVRGUTNVDGIKTP-UHFFFAOYSA-N[1][2][3] |
| EC Number | 253-989-8[1][3][5] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 188.57 g/mol [1][2][3][4] |
| Appearance | Off-white to yellow powder/solid[5] |
| Melting Point | 78-80 °C[3][4][6][7] |
| Boiling Point | 298.5 ± 35.0 °C at 760 mmHg[4][7] |
| Density | 1.4 ± 0.1 g/cm³[7] |
| Solubility | Slightly soluble in water[4][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While comprehensive spectral data can be found in various databases, a representative ¹H NMR spectrum is summarized below.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.37-8.24 ppm | m | 1H | Ar-H |
| 7.07-7.05 ppm | m | 1H | Ar-H |
| 4.15 ppm | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 300 MHz[6]
Synthesis and Experimental Protocols
This compound is typically synthesized from commercially available precursors. One common method involves the nitration of a corresponding 2-chloro-6-methoxypyridine, or the methoxylation of a dichlorinated nitropyridine.
Experimental Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine
A common laboratory-scale synthesis involves the selective methoxylation of 2,6-dichloro-3-nitropyridine.
-
Reaction Setup : To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol, sodium methoxide is added portion-wise at a controlled temperature, often at 0 °C.
-
Reaction Execution : The reaction mixture is stirred at 0 °C for a period, typically 30 minutes, and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.
-
Work-up : Upon completion, the reaction is quenched by the addition of deionized water. The aqueous layer is then extracted multiple times with an organic solvent, such as ethyl acetate.
-
Purification : The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring makes this compound a highly versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and serves as a handle for cross-coupling reactions.
Role in Cross-Coupling Reactions
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings.[6][8] These reactions are fundamental in modern drug discovery for the construction of complex biaryl structures, which are common motifs in pharmacologically active molecules. The electron-withdrawing nitro group further activates the C-Cl bond towards oxidative addition to the palladium catalyst.
Caption: Role in Suzuki and Negishi cross-coupling reactions.
Applications
This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate in the synthesis of Gepotidacin.[9] The chloro and methoxy groups are prevalent in many approved drugs, often contributing to improved binding affinity and metabolic stability.[10][11]
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3][4]
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
| Pictogram | Warning | |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation.[1][5][12] |
| H319 | Causes serious eye irritation.[1][5][12] | |
| H335 | May cause respiratory irritation.[1][5][12] | |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wash skin thoroughly after handling, wear protective gloves/eye protection, etc.[1][3] |
This information is aggregated from multiple sources and should be supplemented by a comprehensive Safety Data Sheet (SDS) before handling.[13]
References
- 1. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 38533-61-8 [matrix-fine-chemicals.com]
- 3. This compound 98 38533-61-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 38533-61-8 [chemicalbook.com]
- 7. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. manusaktteva.com [manusaktteva.com]
- 10. drughunter.com [drughunter.com]
- 11. youtube.com [youtube.com]
- 12. chemical-label.com [chemical-label.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
In-Depth Technical Guide: Structure and Conformation of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in organic synthesis. This document collates theoretical and experimental data to offer a detailed understanding of the molecule's geometry, spectroscopic characteristics, and synthesis.
Molecular Structure and Conformation
This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. The molecule possesses a planar structure and belongs to the Cₛ point group symmetry.[1] This planarity is a key feature influencing its chemical and physical properties.
Optimized Molecular Geometry
Table 1: Calculated Bond Lengths for this compound
| Bond | Bond Length (Å) - HF/6-31+G(d,p) | Bond Length (Å) - B3LYP/6-31+G(d,p) |
| C1-C2 | 1.374 | 1.385 |
| C1-C4 | 1.397 | 1.408 |
| C1-H5 | 1.070 | 1.084 |
| C2-H6 | 1.072 | 1.082 |
| C2-C14 | 1.387 | 1.397 |
| C3-N7 | 1.304 | 1.318 |
| C3-C14 | 1.411 | 1.417 |
| C4-N7 | 1.353 | 1.361 |
| C4-O8 | 1.343 | 1.360 |
| N7-C3 | 1.304 | 1.318 |
| O8-C9 | 1.420 | 1.432 |
| C9-H10 | 1.083 | 1.093 |
| C9-H11 | 1.083 | 1.093 |
| C9-H12 | 1.089 | 1.099 |
| C14-N15 | 1.472 | 1.470 |
| N15-O16 | 1.200 | 1.231 |
| N15-O17 | 1.200 | 1.231 |
| C3-Cl13 | 1.745 | 1.765 |
Data sourced from theoretical calculations.
Table 2: Calculated Bond Angles for this compound
| Bond Angle | Angle (°) - HF/6-31+G(d,p) | Angle (°) - B3LYP/6-31+G(d,p) |
| C2-C1-C4 | 117.1 | 117.3 |
| C2-C1-H5 | 120.5 | 120.4 |
| C4-C1-H5 | 122.4 | 122.3 |
| C1-C2-H6 | 120.8 | 121.2 |
| C1-C2-C14 | 120.2 | 120.2 |
| H6-C2-C14 | 119.0 | 118.6 |
| N7-C3-C14 | 123.6 | 123.0 |
| N7-C3-Cl13 | 114.7 | 115.1 |
| C14-C3-Cl13 | 121.7 | 121.9 |
| C1-C4-N7 | 122.5 | 122.6 |
| C1-C4-O8 | 118.1 | 117.8 |
| N7-C4-O8 | 119.4 | 119.6 |
| C3-N7-C4 | 116.5 | 116.8 |
| C4-O8-C9 | 117.8 | 117.5 |
| O8-C9-H10 | 109.8 | 109.3 |
| O8-C9-H11 | 109.8 | 109.3 |
| O8-C9-H12 | 105.1 | 105.3 |
| H10-C9-H11 | 110.0 | 109.8 |
| H10-C9-H12 | 110.9 | 110.8 |
| H11-C9-H12 | 110.9 | 110.8 |
| C2-C14-C3 | 119.9 | 119.9 |
| C2-C14-N15 | 119.1 | 118.9 |
| C3-C14-N15 | 121.0 | 121.2 |
| C14-N15-O16 | 117.6 | 117.8 |
| C14-N15-O17 | 117.6 | 117.8 |
| O16-N15-O17 | 124.8 | 124.4 |
Data sourced from theoretical calculations.
References
Methodological & Application
synthesis of 2-Chloro-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine
Abstract
This application note provides a detailed protocol for the synthesis of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis involves a selective nucleophilic aromatic substitution reaction using the readily available starting material, 2,6-dichloro-3-nitropyridine, and sodium methoxide. This document outlines the experimental procedure, characterization data, and a summary of the key quantitative parameters to ensure reproducibility for researchers in organic synthesis and drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry. The selective introduction of a methoxy group at the 6-position of the pyridine ring, while retaining the chlorine atom at the 2-position, allows for further functionalization and the creation of diverse molecular scaffolds. This protocol details a reliable method for this transformation, offering a good yield and straightforward purification.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where the methoxide ion preferentially displaces the chloride at the 6-position of 2,6-dichloro-3-nitropyridine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,6-dichloro-3-nitropyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture. The molar ratio of sodium methoxide to 2,6-dichloro-3-nitropyridine should be between 1.0 and 1.5.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes.[2] Afterwards, allow the reaction to warm to room temperature and continue stirring for 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by adding deionized water (100 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.[2]
Data Presentation
| Parameter | 2,6-dichloro-3-nitropyridine (Starting Material) | This compound (Product) |
| Molecular Formula | C₅H₂Cl₂N₂O₂[3] | C₆H₅ClN₂O₃[4] |
| Molecular Weight | 192.98 g/mol [3] | 188.57 g/mol [4] |
| Appearance | Yellow crystalline powder or chunks[5] | Off-white to yellow powder[6] |
| Melting Point | 55-60 °C[7] | 78-80 °C[2] |
| Yield | - | 56%[2] |
| ¹H NMR (CDCl₃) | - | δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H)[2] |
Experimental Workflow
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. This compound | 38533-61-8 [chemicalbook.com]
- 3. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction is particularly crucial in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][3][4]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxy-3-nitropyridine with various aryl and heteroaryl boronic acids. The presence of both an electron-withdrawing nitro group and a chlorine atom on the pyridine ring makes this substrate challenging for cross-coupling reactions.[1][5] The lower reactivity of aryl chlorides compared to bromides or iodides necessitates carefully optimized catalytic systems to achieve high yields.[3] This document outlines the key reaction parameters, a general procedure, and expected outcomes based on established protocols for similar electron-deficient heteroaryl chlorides.[1][4]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, displacing the chloride.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1]
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various chloro-heterocycles with different arylboronic acids. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| 3 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 96 | [6] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | 81 | [7] |
| 5 | 2-Chloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ (2) | Ad₂PⁿBu (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | [8] |
Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[3][5]
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][3][5]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1][3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.[1][5][8] The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours).[3][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]
-
Work-up:
-
Purification:
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
Low yields in the Suzuki coupling of electron-deficient heteroaryl chlorides can be attributed to several factors:
-
Protodeboronation: The hydrolysis of the C-B bond of the boronic acid. Using boronic pinacol esters or trifluoroborate salts can mitigate this issue.[5]
-
Homocoupling: The self-coupling of the boronic acid, often promoted by the presence of oxygen.[5] Ensure the reaction is thoroughly degassed.[5]
-
Low Reactivity of the Aryl Chloride: Higher temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), and a strong base (e.g., K₃PO₄) can improve reactivity.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives from this compound. While the electronic properties of this substrate present challenges, careful selection and optimization of the palladium catalyst, ligand, base, and solvent system can lead to high yields. The protocol and data provided herein serve as a comprehensive guide for researchers in drug development and medicinal chemistry to facilitate the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Negishi Coupling Reactions Using 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Negishi cross-coupling reaction utilizing 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the novel antibiotic Gepotidacin. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. This reaction is valued for its high yields, mild reaction conditions, and broad functional group tolerance. This compound is a valuable building block in medicinal chemistry, and its use in Negishi coupling reactions allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring. A significant application of this reaction is in the synthesis of the triazaacenaphthylene antibiotic, Gepotidacin, where it is a crucial step in constructing the core scaffold of the drug molecule.[1]
Reaction Scheme
The general scheme for the Negishi coupling of this compound involves the reaction of the chlorinated pyridine with an organozinc reagent in the presence of a palladium catalyst.
Caption: General Negishi Coupling Reaction Scheme.
Experimental Protocols
The following protocols are adapted from established procedures and are representative of the Negishi coupling reaction with this compound.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-methoxy-3-nitropyridines
This protocol describes a general method for the coupling of this compound with various arylzinc reagents.
Materials:
-
This compound
-
Arylzinc halide (e.g., (4-(benzyloxy)phenyl)zinc chloride) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet for inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound (1.0 equivalent) and the palladium catalyst.
-
Solvent Addition: Add anhydrous THF to the flask via a syringe or cannula.
-
Organozinc Addition: Slowly add the arylzinc halide solution to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically around 66 °C for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 2-aryl-6-methoxy-3-nitropyridine.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the Negishi coupling of this compound with a representative arylzinc reagent.
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (4-(Benzyloxy)phenyl)zinc chloride | Pd(PPh₃)₄ (4) | THF | 66 (Reflux) | 18 | 85-95 |
| 2 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 66 (Reflux) | 12 | ~90 |
| 3 | (4-Methoxyphenyl)zinc chloride | Pd(PPh₃)₄ (3) | THF | 66 (Reflux) | 16 | ~92 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Negishi coupling of this compound.
Caption: Experimental workflow for the Negishi coupling reaction.
Conclusion
The Negishi coupling reaction is a highly effective method for the synthesis of 2-aryl-6-methoxy-3-nitropyridines from this compound. The provided protocols and data offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, particularly in the context of pharmaceutical research and development. The reaction's tolerance for various functional groups and its typically high yields make it a valuable tool in the organic chemist's arsenal.
References
The Pivotal Role of 2-Chloro-6-methoxy-3-nitropyridine in the Synthesis of the Novel Antibiotic Gepotidacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that combats bacterial infections through a novel mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. The synthesis of this complex molecule relies on a strategic multi-step pathway, commencing with the key starting material, 2-Chloro-6-methoxy-3-nitropyridine. This document provides detailed application notes and experimental protocols for the initial, critical step in Gepotidacin synthesis: the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2-amino-propane-1,3-diol. This foundational reaction sets the stereochemistry and core structure for the subsequent cyclization and functionalization steps.
Introduction
The rising threat of antimicrobial resistance necessitates the development of new antibiotics with novel mechanisms of action. Gepotidacin represents a significant advancement in this field. Its synthesis is a complex undertaking, and a thorough understanding of each synthetic step is crucial for efficient and scalable production. This document focuses on the inaugural reaction, highlighting the importance of this compound as a key building block.
The overall synthetic pathway for Gepotidacin, as outlined in patent literature, involves eleven steps. The initial reaction between this compound and 2-amino-propane-1,3-diol is a critical juncture that forms a key intermediate, 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol. This intermediate contains the essential diol functionality and the core pyridine ring, which are further elaborated in subsequent steps to construct the tricyclic core of Gepotidacin.
Experimental Protocols
Synthesis of 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol
This protocol is adapted from the synthesis described in patent WO2008128942A1, which details the preparation of Gepotidacin and its intermediates.
Reaction Scheme:
Figure 1. Reaction scheme for the synthesis of the key Gepotidacin intermediate.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₅ClN₂O₃ | 188.57 |
| 2-amino-propane-1,3-diol | C₃H₉NO₂ | 91.11 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.
-
2-amino-propane-1,3-diol (1.1 eq) and triethylamine (1.2 eq) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 12-18 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol, as a solid.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| 2-amino-propane-1,3-diol | 1.1 equivalents |
| Triethylamine | 1.2 equivalents |
| Solvent | Ethanol (EtOH) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 12-18 hours |
| Purification | Silica gel column chromatography |
| Expected Yield | 70-85% (based on typical SNAr reactions of this type) |
Logical Workflow for Gepotidacin Synthesis Initiation
The following diagram illustrates the logical workflow for the initial phase of Gepotidacin synthesis, starting from the procurement of starting materials to the characterization of the first key intermediate.
Figure 2. Workflow for the synthesis of the initial Gepotidacin intermediate.
Conclusion
The reaction of this compound with 2-amino-propane-1,3-diol is a robust and crucial first step in the total synthesis of Gepotidacin. The successful execution of this SNAr reaction is paramount for the overall efficiency of the synthetic route. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals involved in the synthesis of this promising new antibiotic. Careful adherence to the outlined procedures and monitoring of the reaction progress will ensure a high yield of the desired intermediate, paving the way for the subsequent construction of the complex triazaacenaphthylene core of Gepotidacin. Further optimization of reaction conditions, such as screening of different bases and solvents, may lead to improved yields and reduced reaction times.
Application Notes and Protocols for 2-Chloro-6-methoxy-3-nitropyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The information compiled herein is intended to guide researchers in its effective utilization in drug discovery and development projects.
Introduction and Applications
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a methoxy group, allows for a variety of chemical transformations. This intermediate is notably employed in the synthesis of novel antibacterial agents, including the first-in-class antibiotic Gepotidacin.[1] Its utility extends to the synthesis of various other pharmaceutical and agrochemical compounds.[2] The primary applications involve nucleophilic aromatic substitution, cross-coupling reactions, and cyanation, enabling the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 38533-61-8 | [3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [3] |
| Molecular Weight | 188.57 g/mol | [3] |
| Appearance | Off-white to yellow powder/slight yellow crystal powder | [4][5] |
| Melting Point | 78-80 °C | [3] |
| Purity (Typical) | >98.0% (HPLC) | [5] |
| ¹H NMR (300 MHz, CDCl₃) | δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H) | [6] |
Key Synthetic Applications and Protocols
This compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. The following sections detail the protocols for its key transformations.
This compound is a key starting material in the multi-step synthesis of the antibiotic Gepotidacin.[7][8] The initial step involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction Workflow:
-
Experimental Protocol (Generalized):
-
Reaction Setup: In a reaction vessel, this compound is reacted with 2-amino-propane-1,3-diol.[7]
-
Solvent: A suitable solvent is used to facilitate the reaction.
-
Temperature: The reaction is typically carried out at an elevated temperature.
-
Work-up and Purification: Following the reaction, the diol product is protected, and the nitro group is reduced. Further steps of alkylation, cyclization, and oxidation lead to the core triazaacenaphthylene scaffold of Gepotidacin.[7]
-
The reactive chlorine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings, which are fundamental for creating C-C bonds.[4]
-
General Workflow for Suzuki Coupling:
-
Experimental Protocol (Generalized for Suzuki Coupling):
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Note: Specific yields for Suzuki coupling with this compound are substrate-dependent and require optimization.
-
This compound can be converted to 6-methoxy-3-nitropyridine-2-carbonitrile, another valuable pharmaceutical intermediate.[1]
-
Experimental Protocol (Generalized):
-
Reactants: this compound is reacted with a cyanide source, such as potassium ferrocyanide.[10]
-
Catalyst: A palladium catalyst (e.g., palladium acetate) is typically used.[10]
-
Solvent: An appropriate organic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be employed.[10]
-
Temperature: The reaction is generally heated to facilitate the conversion.[10]
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified using techniques like column chromatography to isolate the desired nitrile product.[10]
Reactant Product Typical Yield Reference 2-chloro-3-nitropyridine 2-cyano-3-nitropyridine 62% [10] 2-chloro-3-aminopyridine 2-cyano-3-aminopyridine 78% [10] 2-chloro-3-methoxypyridine 2-cyano-3-methoxypyridine 68% [10] Note: The yields provided are for analogous chloropyridine derivatives and serve as a reference.
-
Mechanism of Action of Downstream Product: Gepotidacin
Gepotidacin, synthesized from this compound, is a novel antibiotic that functions by inhibiting bacterial DNA replication. It has a dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial cell division and survival.[1][2][4][6] This dual inhibition at a distinct binding site differentiates it from other antibiotics like fluoroquinolones and is thought to reduce the likelihood of bacterial resistance development.[4][6]
-
Signaling Pathway of Gepotidacin Action:
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[8] Harmful if swallowed, inhaled, or in contact with skin.[8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the antibiotic Gepotidacin. Its reactivity allows for a range of synthetic transformations, making it a key component in the drug development pipeline. The protocols and data provided in this document serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions is often necessary to achieve desired outcomes for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi Coupling | NROChemistry [nrochemistry.com]
- 3. scispace.com [scispace.com]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Chloro-6-methoxy-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of 2-Chloro-6-methoxy-3-nitropyridine in medicinal chemistry, focusing on its role as a critical building block in the synthesis of bioactive molecules. Detailed protocols for key transformations, quantitative biological data for a prominent derivative, and a diagram of its downstream mechanism of action are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a nitro group at the 3-position imparts distinct reactivity to the pyridine ring. The electron-withdrawing nature of the nitro group activates the chloro substituent for nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for the introduction of various functionalities. This reactivity profile has been effectively leveraged in the development of novel therapeutic agents.
Key Application: Synthesis of Gepotidacin
A prime example of the utility of this compound in medicinal chemistry is its use as a starting material for the synthesis of Gepotidacin (formerly GSK2140944). Gepotidacin is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor developed for the treatment of uncomplicated urinary tract infections and gonorrhea.[1] The synthesis of Gepotidacin commences with the nucleophilic aromatic substitution of this compound with 2-amino-propane-1,3-diol.
Synthetic Workflow for Gepotidacin
The multi-step synthesis of Gepotidacin highlights the strategic importance of this compound as the foundational scaffold.
Experimental Protocols
The following section provides a detailed, representative protocol for the initial and critical nucleophilic aromatic substitution reaction in the synthesis of Gepotidacin. This protocol is based on established procedures for similar SNAr reactions on activated chloropyridines.
Protocol 1: Synthesis of 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol
Objective: To synthesize the key intermediate 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
2-Amino-propane-1,3-diol (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.
-
Add 2-amino-propane-1,3-diol (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol.
Safety Precautions:
-
This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Quantitative Data: Biological Activity of Gepotidacin
The following tables summarize the in vitro activity of Gepotidacin against a range of bacterial pathogens, demonstrating its potent and broad-spectrum antibacterial properties.
Table 1: In Vitro Activity of Gepotidacin against Gram-Negative Anaerobes
| Organism (n) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides spp. | 2 | 4 |
| Prevotella spp. | 1 | 4 |
| Veillonella spp. | ≤0.06 | 0.12 |
| All Gram-negative anaerobes (333) | 1 | 4 |
Data sourced from a study on the in vitro activity of Gepotidacin against Gram-negative and Gram-positive anaerobes.[2]
Table 2: In Vitro Activity of Gepotidacin against Gram-Positive Anaerobes
| Organism (n) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clostridium difficile | 1 | 2 |
| Gram-positive cocci | 0.5 | 1 |
| Gram-positive bacilli (non-spore-forming) | ≤0.06 | 0.25 |
| All Gram-positive anaerobes (225) | 0.5 | 2 |
Data sourced from a study on the in vitro activity of Gepotidacin against Gram-negative and Gram-positive anaerobes.[2]
Table 3: Pharmacokinetic/Pharmacodynamic Parameters of Gepotidacin in a Murine Thigh Infection Model
| Organism | PK/PD Index | Net Stasis (Median fAUC/MIC) | 1-log10 CFU Reduction (Median fAUC/MIC) |
| Staphylococcus aureus | fAUC/MIC | 13.4 | 58.9 |
| Streptococcus pneumoniae | fAUC/MIC | 7.86 | 16.9 |
fAUC/MIC: free drug area under the concentration-time curve to minimum inhibitory concentration ratio. Data from a study characterizing Gepotidacin against Gram-positive organisms.[1]
Mechanism of Action of Gepotidacin
Gepotidacin exerts its bactericidal effect through a novel mechanism of action, involving the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, and repair.[4] Gepotidacin binds to a distinct site on these enzymes compared to other antibiotics like fluoroquinolones, which allows it to be effective against resistant strains.[5] This dual-targeting mechanism is believed to reduce the likelihood of the development of bacterial resistance.[4]
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gepotidacin synthesis - chemicalbook [chemicalbook.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-6-methoxy-3-nitropyridine. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of a chloro substituent at the 2-position make this substrate amenable to various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
General Considerations for Coupling with this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine ring and the nature of the coupling partners. The chloro group at the 2-position is activated towards oxidative addition by the electron-withdrawing nitro group at the 3-position. However, the pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to ensure high catalytic activity. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific literature examples for the cross-coupling of this compound are limited, the following tables provide representative conditions for analogous transformations with structurally similar chloropyridine derivatives. These conditions can serve as a robust starting point for the optimization of reactions with the target substrate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (1-2) | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| 3 | 3-Thienylboronic acid | SPhos Pd G3 (1-2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| 4 | Phenylboronic acid | PEPPSI™-IPr (1-3) | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 |
Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-140 | 12-24 | 70-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | NMP | 120 | 18 | 80-95 |
| 3 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 16 | 75-85 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 8 | 80-90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | Toluene | 80 | 12 | 75-90 |
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85-98 |
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Sealable reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the alkene and the solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add this compound and the amine to the tube under a positive flow of argon.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram outlines a typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. scispace.com [scispace.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-Chloro-6-methoxy-3-nitropyridine. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. The electron-withdrawing nitro group at the 3-position, combined with the electron-deficient nature of the pyridine ring, activates the chlorine atom at the 2-position for displacement by a variety of nucleophiles.
General Reaction Pathway
The nucleophilic substitution on this compound typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The reaction involves the addition of a nucleophile to the electron-deficient carbon atom attached to the chlorine, followed by the elimination of the chloride ion to restore aromaticity.
Caption: General mechanism of SNAr on this compound.
Summary of Reaction Conditions
The following tables summarize the reaction conditions for the nucleophilic substitution on this compound with various nucleophiles, including amines, hydrazine, and alkoxides.
Amine Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | 24% aq. NH₃ | Toluene | 40 | 12 | ~92 |
| Monomethylamine | Monomethylamine in 50% aq. Methanol | Toluene | 0-5 | 10 | 90-93 |
Hydrazine Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine | Hydrazine hydrate | Acetonitrile | 0-20 | 20 | ~100 |
Alkoxide Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methoxide | Sodium methoxide | Methanol | 15-30 | - | High |
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of 2-(Methylamino)-6-methoxy-3-nitropyridine
This protocol describes the reaction of this compound with monomethylamine.
Materials:
-
This compound
-
Monomethylamine solution
-
Toluene
-
Methanol
-
Water
Procedure:
-
Dissolve 500 g of 84-85% strength this compound in 1500 ml of toluene.
-
Prepare a solution of 124 g of monomethylamine in 600 ml of 50% aqueous methanol.
-
Add the monomethylamine solution to the solution of this compound.
-
Stir the reaction mixture at 0-5 °C for 10 hours.
-
Filter the resulting precipitate.
-
Separate the phases of the filtrate.
-
Isolate the pure product from the organic phase. The expected yield is 90-93%.[1]
Protocol 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol details the reaction with aqueous ammonia.
Materials:
-
This compound
-
24% aqueous ammonia
-
Toluene
-
Heptane
Procedure:
-
Dissolve 500 g of 84-85% strength this compound in 1500 ml of toluene.
-
Add 500 ml of 24% strength aqueous ammonia.
-
Stir the mixture vigorously at 40 °C for 12 hours.[1]
-
Filter the precipitate by suction.
-
Separate the phases of the filtrate.
-
Distill off the solvent from the toluene layer under vacuum at a maximum bottom temperature of 90 °C.
-
Stir the liquid distillation residue with approximately 1000 ml of heptane.
-
After cooling, filter the precipitated crystals and dry at 40-45 °C. A yield of approximately 92% can be expected.[1]
Protocol 3: Synthesis of 2-Hydrazinyl-6-methoxy-3-nitropyridine
This protocol is adapted from the synthesis of 2-hydrazinyl-3-nitropyridine and is expected to proceed similarly.
Materials:
-
This compound
-
Hydrazine hydrate
-
Acetonitrile
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.[2]
-
Stir the reaction mixture at 20 °C for 20 hours.[2]
-
Concentrate the reaction mixture under reduced pressure to obtain the product. A near-quantitative yield is expected.[2]
Protocol 4: Synthesis of 2,6-Dimethoxy-3-nitropyridine
This protocol is based on the methoxylation of a similar substrate, 2-amino-6-chloro-3-nitropyridine.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Water
Procedure:
-
Prepare a solution of sodium methoxide (1.05 to 1.5 molar equivalents) in methanol and cool to 15 °C.[3]
-
Add this compound (1 equivalent) to the sodium methoxide solution while maintaining the temperature at 15 °C with external cooling.[3]
-
Heat the resulting mixture to 25-30 °C and stir until the reaction is complete (monitor by TLC).[3]
-
Quench the reaction mass in water at a temperature of 25-30 °C.[3]
-
Isolate the product by filtration.
Experimental Workflow
The general workflow for conducting and analyzing nucleophilic substitution reactions on this compound is depicted below.
Caption: General laboratory workflow for SNAr reactions.
Safety Considerations
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Some nucleophiles, such as hydrazine, are toxic and should be handled with caution.
-
Reactions involving strong bases like sodium methoxide should be handled with care to avoid contact with skin and eyes. Always quench reactions carefully.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application of 2-Chloro-6-methoxy-3-nitropyridine in Agrochemical Synthesis: A Detailed Guide
Introduction
2-Chloro-6-methoxy-3-nitropyridine is a versatile chemical intermediate recognized for its significant role in the development of novel agrochemicals, particularly herbicides and fungicides.[1][2] Its strategic substitution pattern, featuring a reactive chloro group, an electron-withdrawing nitro group, and a methoxy group, allows for a variety of chemical transformations, making it a valuable building block for complex bioactive molecules.[2][3] The pyridine core is a common scaffold in numerous successful agrochemicals, and this particular derivative serves as a key precursor for the synthesis of substituted picolinic acids and other pyridine-based compounds with potent herbicidal and fungicidal activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, focusing on the preparation of 2,3-diamino-6-methoxypyridine, a crucial precursor for certain classes of herbicides.
Key Synthetic Transformations & Applications
The primary application of this compound in agrochemical synthesis revolves around the sequential modification of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the nitro group at the 3-position can be readily reduced to an amino group. These two transformations are fundamental in building more complex pyridine-based scaffolds.
A key synthetic pathway involves the conversion of this compound to 2,3-diamino-6-methoxypyridine. This diamino-pyridine is a valuable intermediate for the synthesis of various agrochemicals, particularly those based on the picolinic acid framework, which are known to exhibit herbicidal properties.
Experimental Protocols
The following protocols describe a plausible synthetic route from this compound to the key agrochemical intermediate, 2,3-diamino-6-methoxypyridine.
Step 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This initial step involves the nucleophilic substitution of the chlorine atom in this compound with an amino group. This is typically achieved through ammonolysis.
Materials:
-
This compound
-
Methanol
-
Aqueous Ammonia (25%)
Procedure:
-
Dissolve this compound in methanol at room temperature.
-
To the resulting solution, add a 25% aqueous ammonia solution.
-
Heat the reaction mixture to 35-40°C for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 20°C.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with methanol, and dry to yield 2-amino-6-methoxy-3-nitropyridine.
Step 2: Synthesis of 2,3-Diamino-6-methoxypyridine
The second step involves the reduction of the nitro group of 2-amino-6-methoxy-3-nitropyridine to a second amino group, yielding the target diamino-pyridine intermediate. A common method for this transformation is metallic reduction in an acidic medium.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Aqueous Ammonia solution (for neutralization)
Procedure:
-
In a reaction vessel, prepare an aqueous acidic medium using concentrated hydrochloric acid.
-
Add stannous chloride dihydrate to the acidic solution.
-
Add 2-amino-6-methoxy-3-nitropyridine to the mixture.
-
Heat the reaction to a temperature between 30-40°C.
-
Maintain the reaction at this temperature until the reduction is complete, monitoring by TLC.
-
The product, 2,3-diamino-6-methoxypyridine, will be in the form of its dihydrochloride salt.
-
To isolate the free base, cool the reaction mixture and neutralize with an aqueous ammonia solution to a pH of 7-8.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2,3-diamino-6-methoxypyridine.
Data Presentation
The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of 2,3-diamino-6-methoxypyridine.
Table 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, 25% Aqueous Ammonia |
| Reaction Temperature | 35-40°C |
| Reaction Time | ~2 hours |
| Product | 2-Amino-6-methoxy-3-nitropyridine |
| Typical Yield | Not explicitly stated in provided search results |
Table 2: Synthesis of 2,3-Diamino-6-methoxypyridine
| Parameter | Value |
| Starting Material | 2-Amino-6-methoxy-3-nitropyridine |
| Reagents | Stannous chloride dihydrate, Conc. HCl |
| Reaction Temperature | 30-40°C |
| Product | 2,3-Diamino-6-methoxypyridine |
| Typical Yield | High (e.g., a related patent suggests yields can be optimized) |
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
References
Synthetic Routes to Functionalized Pyridines Using 2-Chloro-6-methoxy-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxy-3-nitropyridine is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of functionalized pyridine scaffolds. The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and materials. The specific arrangement of substituents on this reagent—a chloro leaving group at the 2-position, an activating nitro group at the 3-position, and a methoxy group at the 6-position—renders it susceptible to a variety of transformations with a high degree of regiocontrol.
The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the C2 position labile and prone to Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the chloro group provides a handle for various palladium-catalyzed cross-coupling reactions , enabling the formation of C-C and C-N bonds. Finally, the nitro group itself can be readily reduced to an amino group, opening up another avenue for diverse functionalization.
These application notes provide a detailed overview of the key synthetic transformations of this compound, complete with quantitative data and detailed experimental protocols for its use in the synthesis of complex pyridine derivatives.
Data Presentation: Summary of Synthetic Transformations
The following tables summarize the reaction conditions and yields for key synthetic routes starting from this compound.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | 2,6-Dimethoxy-3-nitropyridine | Methanol | - | Reflux | 4-5 | High |
| 2 | Ammonia | 2-Amino-6-methoxy-3-nitropyridine | Methanol | - | 35-40 | 2 | ~56 |
| 3 | Monomethylamine | 2-(Methylamino)-6-methoxy-3-nitropyridine | Toluene/Methanol | - | 0-5 | 10 | 90-93 |
| 4 | Aniline | 2-(Phenylamino)-6-methoxy-3-nitropyridine | Ethanol | TEA | Reflux | 13 | Good |
Table 2: Reduction of the Nitro Group
| Entry | Product | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-methoxypyridin-3-amine | H₂ (g), Pd/C | Ethanol | 70 | 2 | 84 |
| 2 | 2-Chloro-6-methoxypyridin-3-amine | SnCl₂·2H₂O | Conc. HCl | 35-40 | 5-6 | High |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions (General Conditions)
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 |
| 2 | Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 |
| 3 | Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | BINAP/XPhos (1-2) | NaOt-Bu | Toluene | 80-110 |
Note: Yields for cross-coupling reactions are highly dependent on the specific coupling partners and require optimization.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol details the displacement of the chloride with an amino group using ammonia.
Materials:
-
This compound
-
Methanol
-
25% Aqueous ammonia solution
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at room temperature.[1]
-
Add a 25% aqueous ammonia solution (1.4 eq) to the reaction mixture.[1]
-
Heat the mixture to 35-40°C and stir for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20°C.[1]
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield 2-amino-6-methoxy-3-nitropyridine.[1]
Protocol 2: Reduction of the Nitro Group - Synthesis of 2-Chloro-6-methoxypyridin-3-amine
This protocol describes the reduction of the nitro group to a primary amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), wet
-
Ethanol
-
Hydrazine hydrate
-
Hydrogenation apparatus or balloon hydrogenation setup
Procedure:
-
In a suitable reaction vessel, suspend this compound (1.0 eq) and 10% Pd/C (5 wt%) in ethanol.[2]
-
Heat the mixture to 70°C with vigorous stirring.[2]
-
Carefully add hydrazine hydrate (excess) dropwise to the heated suspension.[2]
-
Alternatively, the reaction can be performed under a hydrogen atmosphere (balloon or Parr shaker) at elevated pressure and temperature until the starting material is consumed (monitor by TLC).
-
After 2 hours (for the hydrazine method), cool the reaction to room temperature.[2]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or silica gel chromatography to yield 2-chloro-6-methoxypyridin-3-amine.[2]
Protocol 3: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol provides a general method for the C-C bond formation at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Pathways Overview
Caption: Key synthetic transformations of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Logical Relationship: Reaction Regioselectivity
Caption: Electronic effects determining the reactivity of the starting material.
References
Application Notes and Protocols: 2-Chloro-6-methoxy-3-nitropyridine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloro-6-methoxy-3-nitropyridine as a strategic starting material in the synthesis of diverse, biologically relevant heterocyclic compounds. Its unique substitution pattern, featuring a reactive chloro group activated by an adjacent nitro group and a methoxy moiety, makes it an ideal precursor for constructing complex molecular architectures.
Overview of Synthetic Applications
This compound is a versatile building block primarily utilized in the synthesis of fused pyridine heterocycles. The electron-withdrawing nitro group significantly activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr), while the methoxy group at C6 influences the electronic properties and can be a site for further modification. Subsequent reduction of the nitro group to an amine provides a key handle for intramolecular cyclization reactions, leading to the formation of various bicyclic and tricyclic systems.
Key transformations involving this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride with various nucleophiles (amines, thiols, alkoxides) is a primary application, enabling the introduction of diverse functionalities.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which is a crucial step in the synthesis of many fused heterocycles.
-
Cross-Coupling Reactions: While less common, the chloro group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings to form C-C bonds.
This document will focus on a key application: the synthesis of Pyrido[2,3-b]pyrazines , a class of heterocycles with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.
Synthesis of Pyrido[2,3-b]pyrazine Scaffolds
A robust synthetic strategy to access pyrido[2,3-b]pyrazines from this compound involves a three-step sequence: amination, reduction, and cyclization.
Caption: Synthetic workflow for Pyrido[2,3-b]pyrazines.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of a generic pyrido[2,3-b]pyrazine derivative.
| Step | Transformation | Product | Typical Yield (%) |
| 1 | Amination (SNAr) of this compound | 2-Amino-6-methoxy-3-nitropyridine | 55-65 |
| 2 | Reduction of 2-amino-6-methoxy-3-nitropyridine | 6-Methoxypyridine-2,3-diamine | 85-95 |
| 3 | Cyclization with a 1,2-dicarbonyl compound | Pyrido[2,3-b]pyrazine derivative | 70-90 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Ammonolysis)
This protocol describes the nucleophilic aromatic substitution of the chloro group in this compound with ammonia to yield 2-amino-6-methoxy-3-nitropyridine. This procedure is adapted from established methods for the ammonolysis of related chloronitropyridines.[1]
Materials:
-
This compound
-
Methanol
-
Aqueous ammonia solution (25%)
-
Deionized water
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq.) in methanol.
-
To the solution, add aqueous ammonia solution (excess, e.g., 10-20 eq.).
-
Seal the vessel and heat the reaction mixture to 35-40°C.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature (20-25°C).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol and then with deionized water.
-
Dry the product under vacuum to yield 2-amino-6-methoxy-3-nitropyridine as a solid.
Caption: Experimental workflow for the amination step.
Step 2: Synthesis of 6-Methoxypyridine-2,3-diamine (Reduction)
This protocol details the reduction of the nitro group of 2-amino-6-methoxy-3-nitropyridine to an amine using stannous chloride in an acidic medium, yielding the key diamine intermediate.[2]
Materials:
-
2-Amino-6-methoxy-3-nitropyridine
-
Concentrated hydrochloric acid
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Deionized water
Procedure:
-
To concentrated hydrochloric acid, add 2-amino-6-methoxy-3-nitropyridine (1.0 eq.) at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (2.0 eq.).
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 20°C and stir for an additional hour.
-
The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate. Collect the solid by filtration.
-
To obtain the free base, suspend the dihydrochloride salt in water and adjust the pH to 7.5-8.0 with a suitable base (e.g., aqueous sodium hydroxide) at 15°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-methoxypyridine-2,3-diamine.
Caption: Experimental workflow for the reduction step.
Step 3: Synthesis of Pyrido[2,3-b]pyrazine Derivative (Cyclization)
This protocol describes the condensation of 6-methoxypyridine-2,3-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) to form the pyrido[2,3-b]pyrazine ring system.
Materials:
-
6-Methoxypyridine-2,3-diamine
-
1,2-Dicarbonyl compound (e.g., 40% aqueous glyoxal solution)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 6-methoxypyridine-2,3-diamine (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0-1.2 eq.) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add deionized water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrido[2,3-b]pyrazine derivative.
Caption: Experimental workflow for the cyclization step.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of complex heterocyclic scaffolds. The protocols provided herein offer a clear and reproducible pathway to pyrido[2,3-b]pyrazines, a class of compounds with demonstrated biological potential. The reactivity of the chloro, nitro, and methoxy groups allows for extensive derivatization, making this building block a powerful tool in the design and development of novel chemical entities for pharmaceutical and agrochemical research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-methoxy-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: Low yields are often attributed to the formation of an undesired isomer, 2-Chloro-6-methoxy-5-nitropyridine, during the nitration step.[1] The separation of this byproduct from the desired 3-nitro isomer is challenging and can lead to significant product loss during purification.[1] Additionally, inadequate temperature control and suboptimal purification methods, such as multiple recrystallizations, can drastically reduce the isolated yield to as low as 50-55%.[1]
Q2: How can the formation of the 2-Chloro-6-methoxy-5-nitropyridine byproduct be minimized?
A2: The order of reagent addition during nitration is a critical factor in minimizing the formation of the 5-nitro isomer.[1] It is highly recommended to add the starting material, 2-chloro-6-methoxypyridine, in portions to a pre-mixed solution of concentrated sulfuric acid and nitric acid.[1] Reversing the order of addition, i.e., adding the acid mixture to the pyridine derivative, has been shown to favor the formation of the undesired 5-nitro isomer.[1]
Q3: My crude product has a low melting point and appears oily. What could be the cause?
A3: A low melting point or oily appearance of the crude product often indicates the presence of impurities, most notably the 2-Chloro-6-methoxy-5-nitropyridine isomer. The presence of residual acids from the nitration step can also contribute to a lower melting point and impure product. Inadequate drying of the product can also result in a lower melting point.
Q4: What is the most effective method for purifying crude this compound?
A4: While traditional methods like silica gel chromatography or multiple recrystallizations can be used, a more efficient and high-yield purification involves treating the crude product with an alkaline solution.[1] This can be achieved by digesting the crude solid in an aqueous solution of a weak base like potassium carbonate or by washing a solution of the crude product in an organic solvent (e.g., toluene) with an aqueous alkaline solution (e.g., ammonia water).[1] This method has been reported to significantly improve purity to 99-100% and overall yield to as high as 92%.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<60%) | Formation of the 5-nitro isomer due to incorrect order of reagent addition. | Ensure that the 2-chloro-6-methoxypyridine is added portion-wise to the pre-cooled nitrating acid mixture.[1] |
| Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time at the recommended temperature. | |
| Product loss during purification. | Avoid multiple recrystallizations.[1] Instead, employ an alkaline wash of the crude product to remove impurities and improve recovery.[1] | |
| Product Purity Issues (e.g., broad melting point, presence of isomers in NMR) | Inefficient removal of the 5-nitro isomer. | Implement the alkaline wash purification method described in the high-yield protocol below.[1] |
| Residual acids in the final product. | Ensure the crude product is thoroughly washed with water to remove any remaining sulfuric or nitric acid before drying. | |
| Reaction Exotherm Difficult to Control | Rate of addition of 2-chloro-6-methoxypyridine is too fast. | Add the 2-chloro-6-methoxypyridine to the nitrating mixture slowly and in small portions, ensuring the internal temperature does not exceed the recommended range (0-40°C).[1] |
| Inadequate cooling of the reaction vessel. | Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired reaction temperature. |
Data Presentation
Comparison of Synthetic Protocols
| Parameter | Protocol 1 (High Yield) [1] | Protocol 2 (Lower Yield) |
| Starting Material | 2-chloro-6-methoxypyridine | 2-chloro-6-methoxypyridine |
| Nitrating Agent | Mixture of concentrated H₂SO₄ and fuming HNO₃ | Mixture of concentrated H₂SO₄ and HNO₃ |
| Order of Addition | 2-chloro-6-methoxypyridine added to acid mixture | Not specified, but implies acid added to pyridine |
| Temperature | 0-20°C | 0°C initially, then room temperature |
| Reaction Time | ~4 hours | 2.5 hours |
| Purification Method | Alkaline wash (e.g., with K₂CO₃ or NH₄OH solution) followed by precipitation/crystallization.[1] | Silica gel column chromatography. |
| Reported Yield | Up to 92% | 56% |
| Reported Purity | 99-100% | Not specified, but pure enough for NMR |
Experimental Protocols
High-Yield Synthesis of this compound[1]
This protocol is adapted from a patented method demonstrating improved yield and purity.[1]
1. Preparation of the Nitrating Mixture:
-
In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 1600 ml of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C.
-
Slowly add 800 ml of fuming nitric acid to the cooled sulfuric acid, maintaining the temperature at or below 10°C.
2. Nitration Reaction:
-
To the cooled nitrating mixture, add 143.6 g (1 mol) of 2-chloro-6-methoxypyridine portion-wise over a period of 1 hour. Ensure the internal temperature is maintained at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to 20°C over 3 hours with continuous stirring.
-
Continue to stir the reaction mixture at 20°C for an additional 3 hours.
3. Work-up and Isolation of Crude Product:
-
Pour the reaction mixture onto 5 kg of crushed ice with vigorous stirring.
-
Filter the precipitated solid product using suction filtration.
-
Wash the filter cake thoroughly with a large amount of cold water until the washings are neutral (pH 7).
-
Dry the crude product. This should yield approximately 151-156 g of crude this compound with a purity of 84-85%.
4. Purification by Alkaline Wash:
-
In a separate vessel, dissolve 500 g of the crude product in 1500 ml of toluene.
-
Vigorously stir this solution with 500 ml of 24% aqueous ammonia water at 40°C for 12 hours.
-
After stirring, filter off any precipitate and separate the aqueous and organic phases.
-
Concentrate the organic (toluene) layer under reduced pressure at a temperature not exceeding 90°C.
-
To the resulting liquid residue, add approximately 1000 ml of heptane and stir to induce crystallization.
-
Cool the mixture, filter the crystalline product, and dry at 40-45°C. This should yield approximately 345 g of this compound with 99-100% purity.
-
A further 47 g of product can be obtained by concentrating the mother liquor and repeating the crystallization process, bringing the total yield to approximately 92%.
Visualizations
References
Technical Support Center: Purification of 2-Chloro-6-methoxy-3-nitropyridine by Recrystallization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 2-Chloro-6-methoxy-3-nitropyridine by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My recrystallization of this compound resulted in a very low yield. What are the possible causes and how can I improve it?
A1: Low yield is a common problem when purifying crude this compound via standard recrystallization.
-
Primary Cause: A significant impurity, the isomeric 2-chloro-6-methoxy-5-nitropyridine, is often formed during synthesis. This isomer has similar solubility characteristics to the desired product, making separation by simple recrystallization difficult and leading to significant product loss in the mother liquor. Standard recrystallization methods often result in yields as low as 50-55%.
-
Other Potential Causes:
-
Using an excessive amount of solvent to dissolve the crude product.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization upon cooling.
-
Redissolving the product by washing the filtered crystals with a solvent that is not ice-cold.
-
-
Solutions:
-
Adopt the Recommended Two-Step Purification Protocol: For significantly higher yields (around 92%), it is recommended to first wash a solution of the crude product with an aqueous alkaline solution (e.g., aqueous ammonia or potassium carbonate) to remove acidic impurities and potentially facilitate the removal of the isomeric impurity. Following this wash, the product can be crystallized from a suitable solvent system like toluene/heptane.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude material. Adding the solvent in small portions to the heated crude product can help avoid using an excess.
-
Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. This can be done by placing them in an oven or rinsing with hot solvent.
-
Maximize Crystal Formation: After cooling the solution to room temperature, place it in an ice bath to further decrease the solubility of the product and maximize crystal formation.
-
Proper Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.
-
Q2: The purified this compound is still yellow. How can I obtain a colorless or off-white product?
A2: The crude product is typically a yellow solid.[1] While pure this compound is described as an off-white to slight yellow crystalline powder, a persistent yellow color indicates the presence of impurities.[2][3]
-
Potential Cause: Colored impurities may be present in the crude material and are not effectively removed by a single recrystallization.
-
Solutions:
-
Alkaline Wash: The recommended purification protocol involving an alkaline wash is often effective at removing colored impurities.
-
Activated Carbon (Charcoal) Treatment: Before the hot filtration step, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.
-
Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to a lower yield. A very small amount (e.g., the tip of a spatula) is often sufficient. The solution should be gently boiled for a few minutes with the carbon before hot filtration.
-
-
Q3: My product "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This is more likely to happen if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is highly impure, leading to a significant depression of the melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.
-
Lower the Cooling Temperature: Ensure that the solution is cooled well below the melting point of the pure compound (78-80°C) before crystallization begins.[4]
-
Induce Crystallization:
-
Seeding: Add a small seed crystal of pure this compound to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites.
-
-
Change the Solvent System: If oiling out persists, a different recrystallization solvent or solvent mixture may be necessary.
-
Q4: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A4: This is usually due to one of two reasons: either the solution is not supersaturated, or crystallization has not been initiated.
-
Potential Causes:
-
Too much solvent was used, and the solution is not saturated at room temperature.
-
The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.
-
-
Solutions:
-
Induce Crystallization: Try seeding the solution or scratching the inside of the flask as described in A3.
-
Reduce Solvent Volume: If inducing crystallization does not work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further reduce the solubility of the product.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 38533-61-8 | [2] |
| Molecular Formula | C₆H₅ClN₂O₃ | [4] |
| Molecular Weight | 188.57 g/mol | [4] |
| Appearance | Off-white to slight yellow crystalline powder | [2][3] |
| Melting Point | 78-80 °C | [4] |
| Water Solubility | Slightly soluble | [4] |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Toluene | Soluble when hot | A good solvent for the initial dissolution in the recommended purification protocol. |
| Heptane | Sparingly soluble/Insoluble | A good anti-solvent to use with toluene to induce crystallization. |
| Alcohols (Methanol, Ethanol) | Soluble | Described as soluble in alcohol.[4] |
| Ether | Soluble | Described as soluble in ether.[4] |
| Water | Slightly soluble | Not a suitable solvent for recrystallization. |
Experimental Protocols
Protocol 1: Standard Recrystallization (Lower Yield Method)
This protocol outlines a general procedure for recrystallization that a user might initially attempt. Due to the presence of impurities with similar solubility, this method may result in lower yield and purity compared to Protocol 2.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., isopropanol, ethanol, or a toluene/heptane mixture). The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Recommended High-Purity, High-Yield Purification
This protocol is based on a patented method and is more effective for removing the common isomeric impurity, resulting in higher purity and yield.[5]
-
Dissolution: Dissolve the crude this compound (e.g., 10g) in a suitable water-immiscible organic solvent like toluene (e.g., 30 mL).
-
Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous alkaline solution (e.g., 10% aqueous ammonia or 5% aqueous potassium carbonate). Shake the funnel vigorously for several minutes. Allow the layers to separate and discard the aqueous layer. Repeat the wash if necessary.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Crystallization:
-
Concentrate the toluene solution under reduced pressure to about half its original volume.
-
While the solution is still warm, slowly add an anti-solvent such as heptane with stirring until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of toluene and heptane for washing the crystals.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Recommended high-yield purification workflow for this compound.
References
Technical Support Center: Suzuki Coupling of 2-Chloro-6-methoxy-3-nitropyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro-6-methoxy-3-nitropyridine in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?
Low yields with this substrate are often attributed to a combination of factors related to its electronic and structural properties. The primary reasons include:
-
Substrate Reactivity: 2-Chloropyridines are known to be less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond. This makes the initial oxidative addition step of the catalytic cycle more challenging.[1] The presence of an electron-withdrawing nitro group can activate the halide for nucleophilic aromatic substitution, but it can also introduce alternative reaction pathways.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These are detailed in the following sections.
Q2: What are the most common side reactions observed in the Suzuki coupling of this compound, and how can I minimize them?
The primary side reactions encountered with this substrate are dehalogenation, homocoupling of the boronic acid, and protodeboronation. Additionally, reactions involving the nitro group, such as reduction or denitration, can occur under certain conditions.
Side Reaction 1: Dehalogenation
Identification: Formation of 6-methoxy-3-nitropyridine.
Cause: This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source in the reaction mixture instead of the organoboron reagent. Potential hydride sources include solvents (like THF or alcohols), water, or even the boronic acid itself.[2]
Mitigation Strategies:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.
-
Degas the Reaction Mixture: Remove dissolved oxygen, which can promote side reactions. Purging with an inert gas like argon or nitrogen is crucial.
-
Choice of Base and Solvent: Use a non-coordinating base and a solvent less prone to acting as a hydride source. Toluene and dioxane are often good choices.
-
Optimize Reaction Temperature: While higher temperatures can promote the desired reaction, they can also increase the rate of dehalogenation. A careful temperature screen is recommended.
Side Reaction 2: Homocoupling of Boronic Acid
Identification: Formation of a biaryl product derived from the self-coupling of the boronic acid reagent.
Cause: This side reaction is often promoted by the presence of oxygen or palladium(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[1]
Mitigation Strategies:
-
Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by purging with an inert gas.
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
Side Reaction 3: Protodeboronation
Identification: The boronic acid is converted back to its corresponding arene.
Cause: This is the hydrolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. It is particularly common with heteroaryl boronic acids and can be promoted by aqueous basic conditions.[1]
Mitigation Strategies:
-
Use Anhydrous Conditions: Minimize the amount of water in the reaction.
-
Use Boronic Esters or Trifluoroborate Salts: These derivatives are often more stable and less prone to protodeboronation than boronic acids.[3]
-
Choice of Base: A weaker base or careful control of the base stoichiometry can sometimes reduce the rate of this side reaction.
Potential Side Reactions Involving the Nitro Group
While less commonly reported as the primary issue, the nitro group on the pyridine ring can also participate in side reactions:
-
Reduction of the Nitro Group: Under certain palladium-catalyzed conditions, especially in the presence of a hydride source, the nitro group can be reduced to an amino group.[4][5] If this is observed, screening different palladium catalysts and reaction conditions is necessary. Using Raney nickel instead of palladium on carbon for reductions in the presence of halides is a known strategy to avoid dehalogenation, suggesting catalyst choice is critical.[4]
-
Denitrative Coupling: In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, leading to the formation of a product where the nitro group has been replaced by the boronic acid partner.[6][7] This is more likely with highly active catalyst systems and at elevated temperatures.
Quantitative Data Summary
While specific yield data for the Suzuki coupling of this compound is not extensively available in the searched literature, the following table provides representative yields for Suzuki couplings of structurally similar electron-deficient chloropyridines. This data can serve as a benchmark for what might be achievable under optimized conditions.
| Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 2 (N-heterocyclic carbene precursor) (3) | Cs₂CO₃ | Dioxane | 80 | 96 | [3] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2 (phosphine oxide) (4.5) | KF (3) | Dioxane | 110 | 85 | [8] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 91 | General protocol for challenging chlorides |
Experimental Protocols
The following is a general starting protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Suzuki Catalytic Cycle and Common Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-Chloro-6-methoxy-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-6-methoxy-3-nitropyridine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a highly reactive substrate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is "activated" by the electron-withdrawing nitro group at the 3-position, which facilitates the displacement of the chlorine atom at the 2-position by a wide variety of nucleophiles. This makes it a valuable building block for synthesizing substituted 6-methoxy-3-nitropyridine derivatives, which are common scaffolds in medicinal chemistry and materials science.
Q2: Which factors are most critical for optimizing SNAr reactions with this substrate?
A2: The three most critical factors to optimize are the choice of base, the solvent, and the reaction temperature. The base is often required to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate. Temperature control is essential for managing the reaction rate and minimizing the formation of side products.
Q3: What are common nucleophiles used with this compound?
A3: A broad range of nucleophiles can be employed, including:
-
Amines: Primary and secondary aliphatic and aromatic amines (e.g., aniline, piperidine, morpholine).
-
Alcohols/Alkoxides: Alcohols in the presence of a strong base, or pre-formed alkoxides (e.g., sodium methoxide).
-
Thiols/Thiolates: Thiols and their corresponding thiolates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common TLC analysis would involve spotting the reaction mixture on a silica gel plate and eluting with a solvent system like ethyl acetate/hexane. The consumption of the starting material (this compound) and the appearance of the product spot indicate the reaction's progress.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions with this compound.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| 1. Insufficient Base Strength or Stoichiometry | Use a stronger base (e.g., switch from K₂CO₃ to NaH or KHMDS if appropriate for the nucleophile) or increase the equivalents of the base (typically 1.5-2.0 eq.). | A weak base may not sufficiently deprotonate the nucleophile or effectively neutralize the generated HCl, stalling the reaction. |
| 2. Inappropriate Solvent | Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. | Polar aprotic solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby stabilizing it and accelerating the reaction rate.[1] |
| 3. Low Reaction Temperature | Increase the reaction temperature in 10-20 °C increments. | SNAr reactions often require thermal energy to overcome the activation barrier. Many reactions with this substrate proceed well between 80 °C and 120 °C. |
| 4. Poor Nucleophile Reactivity | If using a neutral nucleophile (e.g., alcohol), convert it to its more reactive conjugate base (e.g., alkoxide) before adding the electrophile. | The anionic form of a nucleophile is significantly more reactive and will attack the electron-deficient pyridine ring more readily. |
Problem: Formation of Multiple Products / Low Purity
| Potential Cause | Troubleshooting Step | Rationale |
| 1. Side Reactions (e.g., Hydrolysis) | Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | The starting material is sensitive to moisture, which can lead to hydrolysis and the formation of 6-methoxy-3-nitro-pyridin-2-ol. |
| 2. Degradation at High Temperatures | Lower the reaction temperature and monitor the reaction for the shortest time necessary for completion. | Prolonged heating or excessively high temperatures can cause decomposition of the starting material or the desired product. |
| 3. Reaction with the Methoxy Group | Avoid harsh, non-selective conditions (e.g., very strong nucleophiles at high temperatures) that could potentially lead to cleavage or displacement of the methoxy group. | While the chloro group at the 2-position is significantly more activated, aggressive conditions could lead to a loss of selectivity. |
| 4. Impure Starting Material | Purify the this compound starting material before use, for example, by recrystallization or column chromatography. | Impurities in the starting material can lead to side reactions and complicate the purification of the final product. |
Data Presentation: Optimizing Base and Solvent
While specific yields are highly dependent on the nucleophile used, the following tables provide a general guide for selecting appropriate base and solvent combinations based on common laboratory practice for SNAr reactions on activated chloropyridines.
Table 1: Recommended Solvent Selection
| Solvent Class | Recommended Solvents | Key Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), NMP | Excellent choice. Effectively solvates the charged intermediate, generally leading to faster reaction rates. Higher boiling points allow for a wide range of reaction temperatures. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Good choice. Moderately polar. Often used for reactions at or below their reflux temperatures. Must be anhydrous. |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH) | Can be used, especially when the alcohol itself is the nucleophile. Can also serve as a solvent for reactions with amines, but may lead to competitive O-alkylation as a side reaction. |
| Aromatic Hydrocarbons | Toluene, Xylene | Less common. Generally used for reactions at high temperatures where solubility of all components is favorable. |
Table 2: Common Base Selection
| Base Class | Recommended Bases | Typical Nucleophiles | Use Case |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Amines, Thiols, Alcohols | Mild and effective for many reactions. Cesium carbonate is more soluble and often more effective than potassium carbonate. |
| Organic Amines | Triethylamine (TEA), DIPEA | Amines, Thiols | Act as an HCl scavenger. Generally used when the nucleophile is an amine and a non-nucleophilic base is required. |
| Hydrides | Sodium Hydride (NaH) | Alcohols, Thiols | Strong, non-nucleophilic base used to deprotonate the nucleophile before addition of the chloropyridine substrate. Requires anhydrous conditions. |
| Alkoxides | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | Alcohols | Used when the alcohol is the intended nucleophile. Often run in the corresponding alcohol as the solvent. |
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Add the amine nucleophile to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(amino)-6-methoxy-3-nitropyridine product.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common SNAr reaction issues.
General Experimental Workflow
Caption: A standard workflow for SNAr synthesis and purification.
References
Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-6-methoxy-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxy-3-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of polar starting materials or byproducts acting as surfactants. - Vigorous shaking during extraction. | - Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer. - Add a small amount of a different organic solvent to alter the polarity of the organic phase. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - If the emulsion persists, centrifugation can be effective in breaking the emulsion. - Filtering the entire mixture through a pad of Celite® may also help break the emulsion. |
| Product is Difficult to Extract from the Aqueous Layer | - The product may be more polar than anticipated, leading to significant solubility in the aqueous phase. | - Use a more polar extraction solvent such as n-butanol or a 3:1 mixture of chloroform and isopropanol. - Perform multiple extractions (3-5 times) with a standard solvent like ethyl acetate or dichloromethane to ensure complete removal of the product. - Saturate the aqueous layer with sodium chloride ("salting out") to decrease the solubility of the organic product in the aqueous phase before extraction. |
| Product Precipitates Out During Quenching or Extraction | - The product may have low solubility in the chosen quenching or extraction solvent system at the working temperature. | - Perform the quenching and/or extraction at a slightly elevated temperature to increase solubility. - Use a larger volume of solvent for the extraction. - Choose a solvent system in which the product is more soluble. Preliminary solubility tests on a small scale can be beneficial. |
| Incomplete Removal of Isomeric Impurities | - Isomers, such as 2-Chloro-6-methoxy-5-nitropyridine, can have similar polarities, making separation by standard chromatography challenging. | - After the initial extraction, wash the organic layer with a dilute aqueous alkaline solution (e.g., 5-10% sodium carbonate or potassium carbonate solution). This can selectively react with or extract certain isomeric impurities.[1] - Careful column chromatography with a shallow solvent gradient may be necessary. - Recrystallization from a suitable solvent system can be effective for purification. |
| Product Appears to Decompose on Silica Gel Column | - The acidic nature of silica gel may cause hydrolysis or degradation of sensitive products. - The nitro group can sometimes interact strongly with the silica. | - Use neutral or deactivated silica gel for column chromatography. - Alternatively, use alumina (basic or neutral) as the stationary phase. - Minimize the time the compound spends on the column by using flash chromatography techniques. |
| Difficulty Visualizing the Product Spot on TLC | - this compound and its derivatives may not be strongly UV-active or may not stain well with common stains. | - Use a TLC plate with a fluorescent indicator (F254) and visualize under short-wave UV light (254 nm). The compound should appear as a dark spot. - Use a potassium permanganate stain, which is a general stain for many organic compounds. - A specific stain for nitroaromatic compounds can be prepared by spraying the TLC plate with a solution of stannous chloride in HCl to reduce the nitro group to an amine, followed by diazotization with sodium nitrite and coupling with a suitable agent like β-naphthol to form a colored azo dye. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A1: A standard workup procedure is as follows:
-
Quenching: Cool the reaction mixture to 0 °C and slowly add deionized water to quench the reaction.[2]
-
Extraction: Extract the aqueous mixture with an organic solvent. Ethyl acetate is a common choice and is typically used in multiple portions (e.g., 3 x 150 mL for a reaction of 23 g of starting material).[2]
-
Washing: Combine the organic layers and wash with water and then with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: The resulting crude product is typically purified by silica gel column chromatography.[2]
Q2: What are the best solvents for extracting my product from the aqueous layer?
A2: Ethyl acetate and dichloromethane are commonly used and effective for many derivatives of this compound. If your product is particularly polar and shows high solubility in the aqueous phase, consider using a more polar solvent like n-butanol or a mixture of chloroform and isopropanol.
Q3: How can I remove the common 5-nitro isomer impurity?
A3: Washing the crude organic extract with a mild aqueous base, such as 10% sodium carbonate or potassium carbonate solution, can help remove the undesired 2-chloro-6-methoxy-5-nitropyridine isomer.[1] The purification can also be achieved by careful recrystallization.
Q4: What are suitable solvent systems for column chromatography?
A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the polarity of your specific product. It is recommended to first determine an appropriate solvent system by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your desired compound. For example, a system of ethyl acetate/hexanes (1:4) has been used.
Q5: Are there any recommended recrystallization solvents for this compound and its derivatives?
A5: While specific data for this exact compound is limited in the provided search results, general solvent systems for the recrystallization of pyridine derivatives include ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate. The crude product can also be purified by dissolving in a good solvent like toluene and then precipitating by the addition of a poor solvent like heptane.[1]
Q6: What are the key safety precautions when working with this compound?
A6: this compound is an irritant and harmful if swallowed, in contact with skin, or if inhaled. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Upon completion of the reaction (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add deionized water to quench any remaining reactive reagents. For a reaction starting with 23 g of 2,6-dichloro-3-nitropyridine, 100 mL of deionized water can be used.[2]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three portions of ethyl acetate (e.g., 3 x 150 mL).[2]
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with one portion of deionized water, followed by one portion of saturated sodium chloride solution (brine).
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Alkaline Wash to Remove Isomeric Impurities
-
Dissolve the crude product obtained from the initial workup in a suitable water-immiscible organic solvent, such as toluene (e.g., 1500 mL for 500 g of crude product).[1]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 10% aqueous solution of potassium carbonate.
-
Stir the biphasic mixture vigorously for 2 hours at room temperature.[1]
-
Allow the layers to separate.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the workup of reactions involving this compound.
References
preventing decomposition of 2-Chloro-6-methoxy-3-nitropyridine during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloro-6-methoxy-3-nitropyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition of this compound during reactions?
A1: The decomposition of this compound is most commonly caused by two main factors:
-
Alkaline Conditions: The presence of strong bases can lead to degradation. A patent on the purification of related compounds notes that degradation reactions of 2-chloro-6-alkoxy-3-nitropyridines in alkaline media are expected, especially at elevated temperatures.[1] This can involve hydrolysis of the chloro group to a hydroxyl group or other base-mediated side reactions.
-
Elevated Temperatures: High reaction temperatures can promote decomposition pathways. It is generally advisable to run reactions at the lowest effective temperature.
Q2: Is this compound stable under neutral or acidic conditions?
A2: Generally, this compound exhibits greater stability under neutral or mildly acidic conditions compared to alkaline conditions. However, strongly acidic conditions, especially at high temperatures, could potentially lead to hydrolysis of the methoxy group or other undesired reactions.
Q3: What are the likely decomposition products?
A3: While specific studies on the decomposition products under various reaction conditions are not extensively documented in publicly available literature, potential decomposition pathways could lead to:
-
2-Hydroxy-6-methoxy-3-nitropyridine: Formed via hydrolysis of the chloro group.
-
Denitrated species: Under certain reductive conditions, the nitro group could be reduced.
-
Polymeric materials: Undesired polymerization or tar formation can occur under harsh reaction conditions. Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Q4: How does the solvent choice affect the stability of this compound?
A4: The choice of solvent is crucial. Protic solvents, especially in the presence of a base, can participate in nucleophilic substitution reactions, leading to decomposition. Aprotic solvents are often preferred. It is essential to use dry, high-purity solvents to avoid introducing nucleophilic impurities like water.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product and formation of a dark, tarry substance. | Reaction temperature is too high, or the reaction time is too long. | 1. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower if the reaction kinetics allow. 2. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. 3. If heating is necessary, ensure uniform heating and avoid localized "hot spots" in the reaction vessel. |
| Formation of 2-Hydroxy-6-methoxy-3-nitropyridine as a major byproduct. | Presence of water or hydroxide ions in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. If a base is required, opt for a non-nucleophilic, hindered base (e.g., proton sponge, DBU in certain cases) instead of hydroxides or alkoxides. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Inconsistent reaction outcomes. | Variability in the purity of starting materials or reagents. | 1. Ensure the purity of this compound before use. Recrystallization may be necessary. 2. Use freshly opened or properly stored anhydrous solvents. 3. Verify the concentration and purity of any basic or nucleophilic reagents. |
| Reaction does not proceed to completion at low temperatures. | Insufficient activation energy for the desired transformation. | 1. Consider using a catalyst to promote the desired reaction at a lower temperature. 2. Slowly warm the reaction mixture while monitoring for the onset of product formation and any signs of decomposition. 3. Increase the concentration of the nucleophile, if appropriate for the reaction mechanism. |
Illustrative Data for Reaction Optimization
The following tables provide an illustrative framework for optimizing reaction conditions to minimize the decomposition of this compound. The data presented here is hypothetical and intended as a guide for experimental design.
Table 1: Effect of Temperature and Base on Product Yield in a Model Nucleophilic Substitution Reaction
| Entry | Base (1.2 equiv) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Byproduct (2-Hydroxy-6-methoxy-3-nitropyridine) (%) |
| 1 | K₂CO₃ | 25 | 12 | 75 | < 5 |
| 2 | K₂CO₃ | 50 | 4 | 60 | 15 |
| 3 | K₂CO₃ | 80 | 2 | 40 | 35 |
| 4 | NaH | 0 | 6 | 85 | < 2 |
| 5 | NaH | 25 | 2 | 80 | 5 |
| 6 | DBU | 25 | 8 | 82 | < 3 |
Table 2: Influence of Solvent on Decomposition
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Starting Material Recovered (%) (Control Reaction without Nucleophile) |
| 1 | Dioxane (Anhydrous) | 50 | 24 | > 98 |
| 2 | Acetonitrile (Anhydrous) | 50 | 24 | > 98 |
| 3 | Methanol | 50 | 24 | 85 |
| 4 | Water (pH 7) | 50 | 24 | 90 |
| 5 | Water (pH 10) | 50 | 24 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with an amine nucleophile, incorporating steps to minimize decomposition.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF) from a freshly opened bottle or a solvent purification system.
-
Ensure the amine nucleophile is pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
In a separate flask, dissolve the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv, finely powdered and dried) in the anhydrous solvent.
-
Add the amine/base suspension to the solution of this compound dropwise over 15-30 minutes at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. If the reaction is slow, let it warm to room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS every 1-2 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Monitoring for Decomposition by HPLC
This protocol outlines a method to quantify the stability of this compound under specific conditions.
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare a standard of the potential primary byproduct, 2-Hydroxy-6-methoxy-3-nitropyridine, if available.
-
-
Sample Incubation:
-
In a sealed vial, dissolve a known amount of this compound in the solvent system to be tested (e.g., a buffered aqueous solution at a specific pH, or an organic solvent with a specific base).
-
Place the vial in a thermostatted bath at the desired temperature.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench any reaction by diluting the aliquot in a mobile phase/solvent mixture at a low temperature.
-
Analyze the sample by HPLC.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound and the formation of any byproducts at each time point by comparing peak areas to the initial (t=0) sample and the standards.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for minimizing decomposition during nucleophilic substitution.
Caption: Factors influencing decomposition and product yield.
References
Technical Support Center: Large-Scale Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-Chloro-6-methoxy-3-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process, offering potential causes and recommended solutions to ensure optimal yield and purity.
Issue 1: Low Yield and/or Purity of this compound After Nitration
-
Question: We are experiencing low yields and significant impurities after the nitration of 2-chloro-6-methoxypyridine. What are the likely causes and how can we resolve this?
-
Answer: A primary challenge in this synthesis is the formation of the undesired 2-chloro-6-methoxy-5-nitropyridine isomer during the nitration step.[1] This isomer is often difficult to separate from the target compound using standard methods like recrystallization, which can lead to substantial product loss.[1]
Control over reaction conditions is critical. The order of reagent addition and temperature are key factors. It is recommended to add the 2-chloro-6-methoxypyridine substrate in portions to the pre-mixed nitrating solution (concentrated sulfuric and nitric acid) while maintaining the temperature between 0°C and 40°C.[1] This method helps to control the reaction kinetics and minimize the formation of the 5-nitro byproduct.[1]
Issue 2: Difficulty in Purification and Removing Isomeric Impurities
-
Question: Our crude product contains the 5-nitro isomer, and we are struggling to achieve high purity via recrystallization without significantly compromising the yield. What is a more effective, large-scale purification strategy?
-
Answer: While recrystallization is a common purification technique, it is often inefficient for separating the 3-nitro and 5-nitro isomers, with yields sometimes dropping to 50-55%.[1] A more robust and scalable method involves treating the crude product with a basic solution. This process selectively removes impurities. For example, stirring the crude, finely pulverized product in a potassium carbonate solution can yield the desired product with 99-100% purity.[1] Alternatively, washing a toluene solution of the crude product with aqueous ammonia has also proven effective.[1]
Summary of Troubleshooting Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield & Purity | Formation of 2-chloro-6-methoxy-5-nitropyridine isomer.[1] | Add 2-chloro-6-methoxypyridine to the nitrating mixture (not vice-versa).[1] | Minimized isomer formation. |
| Lack of temperature control. | Maintain reaction temperature between 0°C and 40°C.[1] | Improved selectivity for the 3-nitro isomer. | |
| Difficulty in Purification | Inefficient separation of isomers by recrystallization.[1] | Treat crude product with an alkaline solution (e.g., K₂CO₃ in water or NH₃ in toluene).[1] | Purity of 99-100% and overall yields >90%.[1] |
| Product Loss During Recrystallization | Multiple recrystallization steps are required, leading to significant material loss.[1] | Employ the alkaline washing method as a more efficient single-step purification.[1] | Reduced product loss and higher overall yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound? A1: The most widely adopted method for large-scale synthesis is the nitration of 2-chloro-6-methoxypyridine. This is achieved using a nitrating mixture, typically composed of concentrated sulfuric acid and concentrated nitric acid.[1]
Q2: What are the critical process parameters to control during the nitration step? A2: The most critical parameters are the order of reagent addition and temperature. The 2-chloro-6-methoxypyridine should be added portion-wise to the acid mixture. The internal temperature of the reaction should be carefully maintained in the range of 0°C to 40°C to ensure regioselectivity.[1]
Q3: What is the primary impurity formed during this synthesis? A3: The main byproduct of concern is the 2-chloro-6-methoxy-5-nitropyridine isomer. Its formation is a result of nitration at the C5 position of the pyridine ring instead of the desired C3 position.[1]
Q4: What yields and purity levels are realistically achievable on a large scale? A4: With an optimized process, including controlled nitration and an efficient alkaline purification method, total yields of approximately 92% and purities of 99-100% can be achieved.[1] In contrast, relying solely on recrystallization may result in yields as low as 50-55%.[1]
Experimental Protocols
Protocol 1: Nitration of 2-Chloro-6-methoxypyridine
This protocol is adapted from a patented method for producing a high-purity product.[1]
-
Preparation: Prepare a nitrating mixture by combining 190 ml of concentrated sulfuric acid, 190 ml of 24% oleum, and 100 ml of 97% nitric acid in a suitable reactor with cooling capabilities.
-
Reaction: Cool the nitrating mixture. Slowly add 157.6 g (1 mol) of 2-chloro-6-ethoxypyridine (as an analogue to 2-chloro-6-methoxypyridine) to the mixture over 45 minutes. Maintain the internal temperature between 20°C and 40°C using external cooling.
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 5 hours, during which the temperature can adjust to room temperature.
-
Work-up: Cool the reaction mixture to 0°C and filter the resulting solid crude product through a glass frit.
Protocol 2: Purification of Crude this compound
This protocol describes an efficient purification process using an alkaline wash.[1]
-
Preparation: In a stirred reactor, add 3300 g of the contaminated, finely pulverized crude this compound from the nitration step to 6600 ml of water.
-
Treatment: Add 910 g of potassium carbonate to the slurry.
-
Reaction: Heat the mixture to 40°C and stir for 2 hours.
-
Isolation: Cool the mixture, filter the solid product, and wash the filter cake with 4000 ml of water.
-
Drying: Dry the purified product at 40-45°C. This process yields 2772-2805 g of this compound with a purity of 99-100%.[1]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and alkaline purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield and purity issues in the synthesis.
References
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-6-methoxy-3-nitropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 2-Chloro-6-methoxy-3-nitropyridine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common reaction types, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
General Information
This compound is a versatile intermediate in organic synthesis. The electron-withdrawing nitro group at the 3-position and the chlorine atom at the 2-position make the pyridine ring susceptible to nucleophilic attack, while the chloro group also allows for participation in various cross-coupling reactions.
Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 78-80 °C |
| Solubility | Slightly soluble in water, soluble in many organic solvents |
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are common with this compound due to the electron-deficient nature of the pyridine ring, which is activated by the nitro group. This facilitates the displacement of the chloride at the 2-position by various nucleophiles.
Troubleshooting and FAQs for SNAr Reactions
Question 1: My SNAr reaction with an amine/alkoxide is not proceeding to completion, and I observe a significant amount of starting material.
Answer: Several factors could be contributing to the incomplete reaction:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride. Consider using a stronger base to deprotonate the nucleophile (if applicable) or switching to a more nucleophilic reagent.
-
Low Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, but be mindful of potential decomposition of starting material or product at excessively high temperatures.
-
Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective as they can stabilize the charged Meisenheimer intermediate.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. If possible, consider a less sterically hindered nucleophile.
Question 2: I am observing the formation of side products, particularly a dark-colored reaction mixture.
Answer: The formation of colored byproducts can indicate decomposition.
-
Decomposition under Basic Conditions: At elevated temperatures (typically above 50°C), 2-chloro-6-alkoxy-3-nitropyridines can be susceptible to degradation in strongly alkaline conditions.[1] Consider using a milder base or lowering the reaction temperature.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side reactions. Ensure your solvent is stable under the reaction conditions.
Question 3: How can I improve the yield of my amination reaction to form 2-amino-6-methoxy-3-nitropyridine?
Answer: For the synthesis of 2-amino-6-methoxy-3-nitropyridine or its derivatives, consider the following:
-
Ammonia Source: Using aqueous ammonia in a solvent like methanol can be effective. The reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol is a known route to the desired product.[2][3]
-
Temperature Control: For ammonolysis reactions, moderate heating (e.g., 35-40°C) is often sufficient to drive the reaction to completion without significant side product formation.[3][4]
Experimental Protocol: Synthesis of a 2-Substituted-6-methoxy-3-nitropyridine via SNAr
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (NuH).
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (NuH) (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (NuH) and the anhydrous solvent.
-
If the nucleophile requires deprotonation, add the base and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
SNAr Reaction Workflow
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. This compound | 38533-61-8 | Benchchem [benchchem.com]
- 4. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
Technical Support Center: Cross-Coupling of 2-Chloro-6-methoxy-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Chloro-6-methoxy-3-nitropyridine. The following information is designed to address specific issues that may be encountered during experimentation with alternative catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low or no product formation when using this compound is a common challenge. This substrate is an electron-deficient heteroaryl chloride, making the oxidative addition step of the catalytic cycle difficult due to the strong Carbon-Chlorine (C-Cl) bond.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond in chloropyridines.[1][2]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligated systems are also a powerful alternative.[3][4]
-
-
Ineffective Base: The base plays a critical role in activating the boronic acid during the transmetalation step.[1]
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[1]
Q2: I am observing significant amounts of dehalogenation (formation of 6-methoxy-3-nitropyridine) in my reaction mixture. How can I minimize this side reaction?
A2: Dehalogenation occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Cl bond.[2]
Troubleshooting Steps:
-
Hydride Source: Solvents or amine bases can act as hydride sources.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere.[2] Choose a solvent that is less prone to acting as a hydride source.
-
-
Catalyst System: The choice of ligand can influence the rate of dehalogenation versus cross-coupling.
-
Recommendation: Experiment with different bulky phosphine ligands, as they can sometimes disfavor the dehalogenation pathway.
-
Q3: Homocoupling of my boronic acid is a major side product. What are the causes and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen or certain palladium species.[1][2]
Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to Pd(II), which can promote homocoupling.
-
Recommendation: Use a Pd(0) source directly or ensure that the reaction conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2]
-
Q4: Are there non-palladium catalysts that can be used for the cross-coupling of this compound?
A4: Yes, nickel-based catalysts are a promising and more economical alternative to palladium for certain cross-coupling reactions.[6][7]
-
Nickel-Catalyzed Cross-Electrophile Coupling: This method is particularly useful for coupling 2-chloropyridines with alkyl bromides.[6] These reactions often utilize a rigid ligand like bathophenanthroline and are conducted at high concentrations in a solvent such as DMF.[6]
-
Nickel-Catalyzed Suzuki-Miyaura Reactions: Nickel catalysts can also be employed for Suzuki-Miyaura couplings, especially with more reactive aryl halides. For chloropyridines, specific ligand systems are often required to achieve good yields.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various catalyst systems used in the cross-coupling of 2-chloropyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | Room Temp - 100 | 2-24 | Variable | 1-3 |
Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald-type Precatalyst (e.g., XPhos Pd G3)
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the XPhos Pd G3 precatalyst (1-2 mol%).[3]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.[3]
-
Add the degassed anhydrous THF via syringe.[3]
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC, GC, or LC-MS.[3]
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.[3]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand) to an oven-dried reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a terminal alkyne (1.2 equiv.).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
Validation & Comparative
Navigating the Mass Spectrometry of 2-Chloro-6-methoxy-3-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex organic molecules is paramount for identification, characterization, and quality control. This guide provides a comparative analysis of the mass spectrometry data for 2-Chloro-6-methoxy-3-nitropyridine and its structural analogs, supported by experimental protocols and data visualizations.
Mass Spectrometric Profile of this compound
The primary fragmentation pathways are expected to involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), a methyl radical (-CH₃) from the methoxy group, and the chlorine atom (-Cl).
Comparative Analysis with Structural Analogs
To provide a clearer understanding of the mass spectral characteristics of this compound, a comparison with its close analogs, 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine, is presented below. The experimental data for these analogs is sourced from the NIST Mass Spectrometry Data Center.[5][6]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Inferred Neutral Losses |
| This compound | C₆H₅ClN₂O₃ | 188.57 | Predicted: [M]+• at 188/190, [M-NO₂]+ at 142/144, [M-OCH₃]+ at 157/159, [M-Cl]+ at 153, [M-CH₃]+ at 173/175 |
| 2-Chloro-3-nitropyridine [5][6] | C₅H₃ClN₂O₂ | 158.54 | [M]+• at 158/160, [M-NO₂]+ at 112/114, [M-Cl]+ at 123, [M-NO]+ at 128/130 |
| 2-Chloro-5-nitropyridine [7] | C₅H₃ClN₂O₂ | 158.54 | [M]+• at 158/160, [M-NO₂]+ at 112/114, [M-Cl]+ at 123, [M-NO]+ at 128/130 |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted electron ionization (EI) mass spectrometry fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A general protocol for acquiring mass spectrometry data for this compound and similar compounds using Electron Ionization (EI) is provided below. This protocol is a guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of about 100 µg/mL.
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Mass Spectrometry Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
3. Data Analysis
-
Identify the molecular ion peak, considering the isotopic pattern of chlorine.
-
Analyze the fragmentation pattern by identifying the major fragment ions and calculating the corresponding neutral losses.
-
Compare the obtained spectrum with library data (if available) and the spectra of related compounds to confirm the structure.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of known analogs and following a standardized experimental protocol, researchers can confidently identify and characterize this compound in their studies.
References
- 1. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 4. This compound | CAS 38533-61-8 [matrix-fine-chemicals.com]
- 5. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 6. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Reactivity of 2-Chloro-6-methoxy-3-nitropyridine in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-6-methoxy-3-nitropyridine with other halopyridines in two key synthetic transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to aid in practical application.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity of halopyridines in SNAr is significantly influenced by the nature and position of substituents on the pyridine ring.
Theoretical Background
The SNAr reaction of halopyridines typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), stabilize the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction. The pyridine nitrogen atom also acts as an electron-withdrawing entity, further activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.
In the case of this compound, the chlorine atom at the 2-position is activated by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the nitro group at the 3-position. The methoxy group at the 6-position, being an electron-donating group, may have a modest deactivating effect compared to an unsubstitued pyridine, but the overall reactivity is dominated by the powerful activation provided by the nitro group and the ring nitrogen.
Quantitative Reactivity Comparison
While direct kinetic data for this compound was not found in a head-to-head comparison with a broad range of other halopyridines, a study on the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C provides valuable insights into the influence of substituent positioning on reactivity.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from a comparative guide on the reactivity of 5-chloro-2-nitropyridine.
From this data, it is evident that the position of the nitro group relative to the leaving group is a critical determinant of reactivity. Halopyridines with the nitro group positioned to stabilize the Meisenheimer complex through direct resonance (ortho or para to the site of attack) exhibit significantly higher reaction rates. For this compound, the nitro group is ortho to the chlorine, suggesting a high level of reactivity, likely comparable to or slightly modulated by the 6-methoxy group when compared to 2-chloro-3-nitropyridine.
Experimental Protocol: SNAr Reaction of this compound with an Amine
This protocol is a generalized procedure based on established methods for SNAr reactions of chloronitropyridines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine) (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the solution.
-
Add the amine nucleophile (1.1-1.5 equiv) to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80 °C), depending on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-amino-6-methoxy-3-nitropyridine derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.
Theoretical Background
The reactivity of a heteroaryl halide in Suzuki-Miyaura coupling is primarily governed by the rate-determining oxidative addition step, where the C-X (X = halogen) bond is cleaved by the palladium(0) catalyst. The strength of the C-X bond is a key factor, with the general reactivity trend being C-I > C-Br > C-Cl.[1][2] Consequently, aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized and active catalyst systems, higher temperatures, and longer reaction times.
For this compound, the presence of the electron-withdrawing nitro group and the pyridine nitrogen can influence the electronic properties of the C-Cl bond and the overall catalytic cycle. While these groups activate the ring for nucleophilic attack in SNAr, their effect on the oxidative addition step in Suzuki coupling is more complex and can be substrate- and catalyst-dependent.
Qualitative Reactivity Comparison
| Halopyridine | C-X Bond Energy (approx.) | General Reactivity in Suzuki Coupling | Typical Reaction Conditions |
| 2-Iodopyridine | ~220 kJ/mol | High | Mild conditions, broad range of catalysts |
| 2-Bromopyridine | ~280 kJ/mol | Moderate to High | Mild to moderate conditions, various catalysts |
| 2-Chloropyridine | ~340 kJ/mol | Low to Moderate | Requires highly active catalysts, higher temperatures |
| This compound | ~340 kJ/mol (C-Cl) | Low to Moderate | Likely requires specialized, highly active catalyst systems and optimized conditions |
The choice between a bromo- and a chloropyridine for a Suzuki coupling often involves a trade-off between reactivity and the cost and availability of the starting material, with chloro-derivatives being generally more economical.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a generalized protocol based on modern methods for the Suzuki coupling of less reactive heteroaryl chlorides.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, or a pre-formed catalyst like SPhos-Pd-G3) (1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-6-methoxy-3-nitropyridine
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of three robust analytical methods for assessing the purity of 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8), a key building block in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document presents a comparative analysis of their performance, supported by detailed experimental protocols and illustrative data to facilitate method selection and implementation.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Typical Purity Assay | >98.0%[1] | Not explicitly found, but used for related compounds. | High accuracy, often used for primary standard certification. |
| Key Strengths | - Wide applicability to a broad range of compounds. - High resolution and sensitivity. - Non-destructive. | - High efficiency and resolution for volatile compounds. - Sensitive detectors (e.g., FID). | - Primary analytical method, can provide traceability. - No need for a specific reference standard of the analyte. - Provides structural information. |
| Key Limitations | - Requires a reference standard for quantification. - Can consume significant volumes of organic solvents. | - Limited to thermally stable and volatile compounds. - Potential for analyte degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods. - Requires a highly pure and stable internal standard. - Potential for signal overlap. |
| Common Impurities | Can separate positional isomers like 2-chloro-6-methoxy-5-nitropyridine. | Capable of separating isomers of substituted pyridines. | Can detect and quantify impurities if their signals do not overlap with the analyte or internal standard. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and facilitate implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used and reliable method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size[2]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Gas Chromatography (GC)
Gas chromatography is a suitable alternative for the purity analysis of this compound, provided the compound is thermally stable under the analytical conditions. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone.
-
Sample Solution: Prepare a 1 mg/mL solution of the sample in acetone.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid or 1,4-Dinitrobenzene are suitable choices due to their chemical stability and simple 1H NMR spectra with signals that are unlikely to overlap with the analyte's signals.[3][4]
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube for analysis.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes for determining the purity of this compound.
References
A Comparative Guide to HPLC and GC-MS Analysis of 2-Chloro-6-methoxy-3-nitropyridine
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of pharmaceutical intermediates is critical for ensuring product quality and process control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-6-methoxy-3-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients. This comparison is supported by detailed experimental protocols and representative data to aid in selecting the most appropriate analytical technique for specific research needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Sample Solution: Dissolve an appropriate amount of the sample in methanol to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Performance Data (HPLC)
The following table summarizes the expected quantitative performance of the HPLC method for the analysis of this compound and a potential process impurity, 2,6-dichloro-3-nitropyridine.
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| This compound | 4.5 | 0.1 | 0.3 | >0.999 |
| 2,6-dichloro-3-nitropyridine | 5.8 | 0.15 | 0.5 | >0.998 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. This compound, with a melting point of 78-80°C, is amenable to GC analysis. The mass spectrometric detector provides definitive identification based on the compound's mass spectrum.
Experimental Protocol: GC-MS
Instrumentation: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a quadrupole mass spectrometer.
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.
-
Sample Solution: Dissolve an appropriate amount of the sample in ethyl acetate to achieve a similar concentration.
-
Ensure the solutions are clear and free of particulate matter.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
Performance Data (GC-MS)
The following table summarizes the expected quantitative performance of the GC-MS method.
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| This compound | 8.2 | 5 | 15 | >0.999 |
| 2,6-dichloro-3-nitropyridine | 7.5 | 8 | 25 | >0.997 |
Method Comparison and Recommendations
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, with detection by mass-to-charge ratio. |
| Applicability | Suitable for non-volatile and thermally labile compounds. Ideal for routine purity and assay determination. | Best for volatile and thermally stable compounds. Provides definitive identification. |
| Sensitivity | Good, typically in the low µg/mL range. | Excellent, often reaching low ng/mL levels. |
| Specificity | Relies on retention time for identification, which can be ambiguous without a reference standard. | Highly specific due to the unique mass fragmentation pattern of each compound. |
| Sample Throughput | Relatively fast, with run times typically under 15 minutes. | Can have longer run times due to the oven temperature program. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Recommendations:
-
For routine quality control, purity assessment, and quantification where the identity of the main component and impurities are known, HPLC-UV is a robust, cost-effective, and efficient choice.[1]
-
For impurity identification, structural elucidation of unknown byproducts, and trace-level analysis, the superior sensitivity and specificity of GC-MS make it the preferred method.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Decision Pathway for Method Selection
The choice between HPLC and GC-MS is contingent upon the analytical objective. The following diagram outlines a logical pathway for selecting the appropriate technique.
Caption: Decision tree for selecting between HPLC and GC-MS for analysis.
References
A Comparative Spectroscopic Analysis of 2-Chloro-6-methoxy-3-nitropyridine and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-Chloro-6-methoxy-3-nitropyridine and its key derivatives, 2-amino-6-methoxy-3-nitropyridine and 2,6-dimethoxy-3-nitropyridine, is presented here to provide researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. This guide offers a detailed examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its amino and dimethoxy derivatives. These values are essential for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H)[1] | Data not explicitly found in search results, but typical shifts for similar structures suggest aromatic carbons between 110-160 ppm and the methoxy carbon around 55-60 ppm. |
| 2-Amino-6-methoxy-3-nitropyridine | 3.89 (s, 3H, OCH₃), 6.14-6.16 (d, 1H), 8.16 (s, 2H, NH₂), 8.24-8.27 (d, 1H)[2] | Data not explicitly found in search results. A computational study predicts vibrational frequencies but not NMR chemical shifts. |
| 2,6-Dimethoxy-3-nitropyridine | Data not explicitly found in search results. | Data not explicitly found in search results. |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | All 45 fundamental vibrations are active in both IR and Raman.[1] A key vibration would be the O-CH₃ stretching mode.[1] PubChem indicates the availability of FTIR spectra.[3] | Exact Mass: 187.998871[4] |
| 2-Amino-6-methoxy-3-nitropyridine | A detailed vibrational analysis has been performed using DFT calculations, with assignments for all vibrational modes.[1] Key vibrations include N-H, C-H, C=C, C=N, N=O, and C-O stretching and bending modes. | Molecular Weight: 169.14 g/mol [5] |
| 2,6-Dimethoxy-3-nitropyridine | The NIST WebBook lists an IR spectrum for 2,6-dimethoxypyridine, which can serve as a reference for the C-O and aromatic ring vibrations. | Molecular Weight: 184.15 g/mol |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of these pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, spectral widths are typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin solid film method is commonly used.
-
KBr Pellet: A small amount of the sample (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Solid Film: The solid sample is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for creating molecular ions and fragments. The instrument analyzes the mass-to-charge ratio (m/z) of the ions, providing information about the molecular weight and fragmentation pattern of the compound.
Experimental Workflow and Synthesis
The synthesis of nitropyridine derivatives often involves a multi-step process, starting from a commercially available pyridine precursor. A typical workflow for the synthesis and subsequent spectroscopic analysis is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of nitropyridine derivatives.
This guide provides a foundational dataset for researchers working with this compound and its derivatives. The presented spectroscopic data and experimental protocols will aid in the accurate identification and further investigation of these important chemical entities.
References
- 1. redalyc.org [redalyc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 5. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Biologically Active Compounds Derived from 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various heterocyclic compounds synthesized from the versatile starting material, 2-Chloro-6-methoxy-3-nitropyridine. This key intermediate is a valuable building block in the synthesis of a diverse range of molecules with potential therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities. The following sections present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in drug discovery and development efforts.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of representative compounds synthesized from this compound and its close structural analogs. These tables are designed to provide a clear and concise comparison of their potency against various biological targets.
Table 1: Anticancer Activity of Synthesized Pyridine and Fused-Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine Derivative 6i | HSC3 (Head and Neck) | 10.8 | [1] |
| T47D (Breast) | 11.7 | [1] | |
| RKO (Colorectal) | 12.4 | [1] | |
| Furo[2,3-b]pyridine-2-carboxamide 4e | HeLa (Cervical) | - | [2] |
| COLO205 (Colon) | - | [2] | |
| Hep G2 (Liver) | - | [2] | |
| MCF 7 (Breast) | - | [2] | |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 5h | HeLa (Cervical) | - | [2] |
| COLO205 (Colon) | - | [2] | |
| Hep G2 (Liver) | - | [2] | |
| MCF 7 (Breast) | - | [2] | |
| 2,4,6-Trisubstituted Pyridine Derivatives | Renal and Prostate Cancer Cell Lines | Potent Activity | [3] |
Note: Specific IC50 values for compounds 4e and 5h were not provided in the source, but they were highlighted as showing significant activity. Similarly, the trisubstituted pyridine derivatives were reported to have potent activity without specific quantitative data in the referenced article.
Table 2: Antimicrobial Activity of Synthesized Pyridine and Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole Derivative IIIa | Staphylococcus aureus | 500 - 15.6 | [4] |
| Bacillus subtilis | 500 - 15.6 | [4] | |
| Escherichia coli | 500 - 15.6 | [4] | |
| Pseudomonas aeruginosa | 500 - 15.6 | [4] | |
| Candida albicans | 500 - 15.6 | [4] | |
| Aspergillus niger | 500 - 15.6 | [4] | |
| Pyrido[2,3-d]pyrimidine-4-one 7a | Bacteria | 4 - 20 (µmol L⁻¹) | [5] |
| Pyrido[2,3-d]pyrimidine-4-one 7d | Bacteria | 4 - 20 (µmol L⁻¹) | [5] |
| Pyrrolo[2,1-b][4][6]benzothiazole 9a | Bacteria | 4 - 20 (µmol L⁻¹) | [5] |
| Pyrrolo[2,1-b][4][6]benzothiazole 9d | Bacteria | 4 - 20 (µmol L⁻¹) | [5] |
| Chelocardin CDCHD | Enterobacterales | 0.25 - 16 | [6] |
| Stenotrophomonas maltophilia | 0.25 - 16 | [6] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of new compounds synthesized from this compound.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, COLO205, Hep G2, MCF 7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilizing solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by compounds derived from this compound and a general workflow for their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of novel pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Suzuki and Negishi Couplings for the Functionalization of 2-Chloro-6-methoxy-3-nitropyridine
For Immediate Publication
[City, State] – [Date] – For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient C-C bond formation on electron-deficient heterocyclic scaffolds is a critical endeavor. This guide presents a comparative study of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Negishi couplings, for the functionalization of the challenging substrate, 2-chloro-6-methoxy-3-nitropyridine. While direct comparative experimental data for this specific substrate is not extensively available in published literature, this guide synthesizes established protocols for analogous electron-deficient chloropyridines to provide a robust framework for reaction optimization and selection.
The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The targeted modification of substituted pyridines, such as this compound, is pivotal for the development of novel molecular entities. The electron-withdrawing nature of the nitro group and the pyridine nitrogen in this substrate makes the activation of the C-Cl bond for cross-coupling reactions particularly challenging. Both the Suzuki and Negishi couplings offer viable pathways for this transformation, each with its own set of advantages and disadvantages.
Performance Comparison: Suzuki vs. Negishi Coupling
The choice between the Suzuki and Negishi coupling often depends on factors such as the availability of starting materials, functional group tolerance, and desired reaction conditions. The following table summarizes the key characteristics and typical reaction parameters for the coupling of an aryl group to this compound via each method, extrapolated from data on similar electron-deficient chloropyridines.
| Parameter | Suzuki Coupling | Negishi Coupling |
| Organometallic Reagent | Arylboronic acid or ester | Arylzinc halide |
| Typical Catalyst System | Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos) or PEPPSI™-IPr | Pd₂(dba)₃ / XPhos or Pd(PPh₃)₄ |
| Base | Required (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Not typically required |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or other polar aprotic solvents | Anhydrous THF, Dioxane, or DMF |
| Temperature | 80-110 °C | Room temperature to 80 °C |
| Reaction Time | 2-24 hours | 1-18 hours |
| Typical Yields | Moderate to excellent (60-95%) | Good to excellent (70-98%) |
| Key Advantages | Organoboron reagents are often commercially available, air- and moisture-stable, and have low toxicity.[1] | Organozinc reagents exhibit high reactivity, often leading to faster reactions and higher yields, especially for challenging substrates.[2] The reaction has high functional group tolerance.[2] |
| Key Disadvantages | Can require higher temperatures and stronger bases for unreactive chlorides.[3] Potential for protodeboronation of the boronic acid.[4] | Organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring anhydrous reaction conditions.[2] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for success in synthetic chemistry. Below are representative protocols for the Suzuki and Negishi couplings of this compound with a generic aryl partner.
Suzuki Coupling: General Procedure
This protocol is based on established methods for the Suzuki-Miyaura coupling of challenging 2-chloropyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Negishi Coupling: General Procedure
This protocol is adapted from general procedures for the Negishi coupling of heteroaryl chlorides.[5]
Materials:
-
Aryl halide (for preparation of organozinc reagent, 1.1 mmol, 1.1 equiv)
-
n-Butyllithium or isopropylmagnesium chloride (for metal-halogen exchange)
-
Zinc chloride (ZnCl₂, 1.1 mmol, 1.1 equiv, as a solution in THF)
-
This compound (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent (in a separate flask):
-
To an oven-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.
-
To this solution, add the zinc chloride solution in THF dropwise and allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add the freshly prepared organozinc reagent via cannula.
-
The reaction mixture is stirred at room temperature or heated to 60-80 °C for 1-18 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Visualizing the Catalytic Cycles
To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki and Negishi couplings.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Impurities in 2-Chloro-6-methoxy-3-nitropyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Chloro-6-methoxy-3-nitropyridine, focusing on the characterization and control of impurities. Detailed experimental protocols and comparative data are presented to aid in the selection of synthetic strategies and analytical methods for ensuring high purity of this key pharmaceutical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. This guide compares the two primary synthetic routes to this compound, detailing their respective impurity profiles and providing robust analytical methods for their characterization.
Comparison of Synthetic Routes and Impurity Profiles
The two main strategies for synthesizing this compound are the direct nitration of 2-chloro-6-methoxypyridine and the nucleophilic substitution of 2,6-dichloro-3-nitropyridine with sodium methoxide. Each route presents a unique set of potential impurities.
Route 1: Nitration of 2-Chloro-6-methoxypyridine
This is the most common and direct method. However, the nitration of the pyridine ring can lead to the formation of a significant regioisomeric impurity, 2-chloro-6-methoxy-5-nitropyridine, which can be challenging to separate from the desired product due to their similar physical properties.[1]
Key Impurities:
-
Unreacted Starting Material: 2-Chloro-6-methoxypyridine
-
Isomeric By-product: 2-Chloro-6-methoxy-5-nitropyridine
-
Over-nitrated/Degradation Products: Dinitro species or other degradation products (typically in trace amounts).
Route 2: Methoxylation of 2,6-Dichloro-3-nitropyridine
This alternative route avoids the issue of regioselectivity during nitration. The starting material, 2,6-dichloro-3-nitropyridine, is first synthesized by nitrating 2,6-dichloropyridine.[2][3] The subsequent selective methoxylation at the 6-position yields the desired product.
Key Impurities:
-
Unreacted Starting Material: 2,6-Dichloro-3-nitropyridine
-
Di-methoxylated Product: 2,6-Dimethoxy-3-nitropyridine
-
Hydrolysis Product: 2-Hydroxy-6-methoxy-3-nitropyridine (if water is present)
Quantitative Comparison of Impurity Profiles
The following table summarizes the typical impurity profiles for the two synthetic routes based on literature and process optimization studies.
| Impurity | Route 1: Nitration (%) | Route 2: Methoxylation (%) | Analytical Method |
| 2-Chloro-6-methoxypyridine | 0.1 - 0.5 | - | HPLC, GC-MS |
| 2-Chloro-6-methoxy-5-nitropyridine | 1.0 - 5.0 | - | HPLC, LC-MS |
| 2,6-Dichloro-3-nitropyridine | - | 0.1 - 0.3 | HPLC, GC-MS |
| 2,6-Dimethoxy-3-nitropyridine | - | < 0.1 | HPLC, LC-MS |
| Purity of this compound | 95.0 - 99.0 | > 99.5 | HPLC |
Note: Purity levels are post-initial workup and before final purification steps like recrystallization or alkaline treatment. A patent describes a purification method involving treatment with an alkaline solution to achieve a purity of 99-100%.[1]
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below.
Synthesis Protocols
Route 1: Nitration of 2-Chloro-6-methoxypyridine
-
To a stirred mixture of concentrated sulfuric acid (5 volumes) and fuming nitric acid (2 volumes), cooled to 0 °C, slowly add 2-chloro-6-methoxypyridine (1 equivalent).
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the crude product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by treatment with an aqueous alkaline solution to remove acidic impurities and facilitate the separation of isomers.[1]
Route 2: Methoxylation of 2,6-Dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol (10 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound and its key impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[4] For MS compatibility, 0.1% formic acid can be used.[4]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of volatile starting materials and by-products.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of the desired product and isolated impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the chemical shifts and coupling constants with known reference spectra of the expected compounds. For this compound, the ¹H NMR spectrum in CDCl₃ typically shows signals around 8.3 ppm (d) and 7.1 ppm (d) for the pyridine protons, and a singlet around 4.1 ppm for the methoxy group.
Visualizations
Synthetic Pathways and Impurity Formation
Caption: Comparison of synthetic routes and major impurity formation.
Experimental Workflow for Impurity Characterization
Caption: Workflow for the characterization of impurities.
Conclusion
The choice of synthetic route for this compound has a significant impact on the impurity profile. While the nitration of 2-chloro-6-methoxypyridine is a more direct approach, it necessitates a robust purification strategy to remove the isomeric 5-nitro impurity. The methoxylation of 2,6-dichloro-3-nitropyridine offers a cleaner impurity profile with respect to isomers, generally yielding a higher purity product before final purification.
A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive analytical toolkit for the identification, quantification, and structural elucidation of potential impurities. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for the synthesis and quality control of high-purity this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the valuable intermediate, 2-Chloro-6-methoxy-3-nitropyridine. We will explore two established methods, offering a side-by-side analysis of their performance based on experimental data. Additionally, a novel, yet unvalidated, synthetic strategy is proposed to stimulate further research and process optimization.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Direct Nitration | Route B: Stepwise Functionalization |
| Starting Material | 2-Chloro-6-methoxypyridine | 2,6-Dichloropyridine |
| Number of Steps | 2 (including purification) | 2 |
| Overall Yield | ~92%[1] | Estimated >70% |
| Final Purity | 99-100%[1] | High (expected >98%) |
| Key Advantages | Fewer steps, potentially higher overall yield | High purity of intermediates, predictable regioselectivity |
| Key Disadvantages | Formation of impurities requiring significant purification | Handling of highly reactive intermediates |
Established Synthetic Methodologies
Two primary routes for the synthesis of this compound have been extensively documented in scientific literature and patents.
Route A: Direct Nitration of 2-Chloro-6-methoxypyridine
This approach involves the direct nitration of commercially available 2-Chloro-6-methoxypyridine. While this method is concise, it necessitates a significant purification step to remove isomeric byproducts.
Experimental Protocol:
-
Nitration: 2-Chloro-6-methoxypyridine (143.6 g, 1 mol) is added portion-wise to a stirred mixture of concentrated sulfuric acid (1600 ml) and fuming nitric acid (800 ml) at a temperature maintained between 0 and 20°C.[1] The reaction mixture is stirred for an additional 3 hours at this temperature.[1]
-
Work-up: The reaction mixture is poured onto 5 kg of crushed ice, and the precipitated crude product is filtered and washed with water until acid-free.[1] This yields a product of 84-85% purity.[1]
-
Purification: The crude this compound (500 g) is dissolved in toluene (1500 ml) and stirred vigorously with 24% aqueous ammonia (500 ml) for 12 hours at 40°C.[1] The organic layer is separated, and the solvent is removed under vacuum. The residue is stirred with heptane, and the purified product is collected by filtration and dried, yielding a product with 99-100% purity.[1]
Logical Workflow for Route A:
Route B: Stepwise Functionalization from 2,6-Dichloropyridine
This synthetic strategy begins with the nitration of 2,6-dichloropyridine, followed by a selective methoxylation. This route offers excellent control over regioselectivity, yielding high-purity intermediates.
Experimental Protocol:
-
Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine (25.0 g, 0.168 mol) is slowly added to concentrated sulfuric acid while stirring at 20-25°C.[2] Concentrated nitric acid (75.0 g, 98.0%) is then added slowly, keeping the temperature below 50°C.[2] The mixture is heated to 100-105°C for 5 hours.[2] After cooling, the mixture is poured into ice water, and the precipitated 2,6-dichloro-3-nitropyridine is filtered, washed with water, and dried. This step typically yields a product with a purity of 99.5% (GC).[2]
-
Selective Methoxylation: To a solution of sodium methoxide in methanol, 2,6-dichloro-3-nitropyridine is added at a controlled temperature. The reaction is stirred until completion, monitored by TLC. The product, this compound, is then isolated through aqueous work-up and extraction. While specific yields for this direct methoxylation are not detailed in the provided search results, analogous reactions suggest good conversion rates.
Logical Workflow for Route B:
A Novel, Unvalidated Synthetic Approach
Further investigation into more efficient and potentially greener synthetic methodologies is warranted. A proposed, yet unvalidated, route could involve a late-stage functionalization strategy, minimizing the handling of hazardous nitrating agents in the early steps.
Proposed Route C: Late-Stage Nitration
This conceptual route would begin with a more elaborate pyridine core, introducing the nitro group at a later stage. This could potentially offer a different impurity profile and avoid the challenges associated with the nitration of halogenated pyridines.
-
Synthesis of a Precursor: A potential starting point could be the synthesis of 2-chloro-6-methoxypyridine-3-boronic acid or a similar derivative.
-
Late-Stage Nitration: The precursor would then be subjected to a late-stage nitration protocol. Recent advancements in this area may offer milder and more selective conditions compared to traditional methods.
This proposed route is purely theoretical and would require significant experimental validation to determine its feasibility, yield, and overall efficiency.
Conceptual Workflow for Proposed Route C:
Conclusion
Both established Routes A and B offer viable pathways to this compound. Route A is more direct but requires a dedicated purification step to achieve high purity. Route B, while involving an additional synthetic step from a simpler starting material, provides greater control over the introduction of functional groups and yields a high-purity intermediate. The choice between these routes will depend on factors such as the availability of starting materials, scalability, and the desired final purity. The proposed new route highlights an area for future research that could lead to a more streamlined and efficient synthesis of this important chemical building block.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methoxy-3-nitropyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-methoxy-3-nitropyridine (CAS No: 38533-61-8), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Proper handling and disposal of chemical waste are paramount in a laboratory setting. This compound is a combustible solid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following procedures is critical for minimizing risks and ensuring environmental responsibility.
Hazard Profile at a Glance
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Category | Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use eyeshields or safety glasses.
-
Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.
-
Body Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
-
Container Management:
-
Ensure the original container is securely closed.
-
If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Waste this compound" and include the relevant hazard symbols.
-
Do not mix with other waste materials.[2] Leave chemicals in their original containers whenever possible.[2]
-
-
Waste Collection:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.[2]
-
-
Spill Management (in case of a spill during handling for disposal):
-
Avoid breathing dust.[3]
-
Shut off all possible sources of ignition.[3]
-
For minor spills, clean up immediately following your institution's standard operating procedures.[3]
-
Wear the prescribed PPE, including respiratory protection.
-
Carefully sweep or scoop up the spilled solid, minimizing dust generation.
-
Place the spilled material into a designated, labeled waste container.
-
Decontaminate the spill area and all equipment used for cleanup.[3]
-
-
Final Disposal:
-
The disposal of this compound must be carried out by an approved waste disposal plant.[2]
-
All disposal activities must adhere to national and local regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
References
Personal protective equipment for handling 2-Chloro-6-methoxy-3-nitropyridine
Essential Safety and Handling Guide for 2-Chloro-6-methoxy-3-nitropyridine
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No: 38533-61-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Safety Overview
This compound is a combustible solid that is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Adherence to the safety precautions outlined below is mandatory to prevent exposure and ensure a safe laboratory environment.
| Hazard Classification | Description | GHS Hazard Statements |
| Skin Irritation | Causes skin irritation[3][4] | H315 |
| Eye Irritation | Causes serious eye irritation[3][4] | H319 |
| Respiratory Irritation | May cause respiratory irritation[3][4] | H335 |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard |
| Respiratory | Dust mask (type N95 or equivalent)[1][5] | NIOSH or European Standard EN 149[6][7] |
| Eyes | Safety glasses with side-shields or goggles[1][5] | OSHA 29 CFR 1910.133 or European Standard EN166[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber)[1][5] | |
| Body | Laboratory coat, long-sleeved clothing[8] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[7]
-
Gather Materials: Before starting work, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
In Case of a Spill:
-
After Handling:
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Regulations:
-
Container Decontamination:
-
If a container is to be reused, it must be thoroughly cleaned to ensure no residual chemical remains.
-
If the container cannot be sufficiently cleaned, it should be punctured to prevent reuse and disposed of as hazardous waste.[11]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound 98 38533-61-8 [sigmaaldrich.com]
- 2. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. aksci.com [aksci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
